Product packaging for 5-Methyl-[1,4]diazepane(Cat. No.:CAS No. 22777-05-5)

5-Methyl-[1,4]diazepane

Cat. No.: B1342283
CAS No.: 22777-05-5
M. Wt: 114.19 g/mol
InChI Key: PCSCFJLGJHWKJL-UHFFFAOYSA-N
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Description

5-Methyl-[1,4]diazepane is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B1342283 5-Methyl-[1,4]diazepane CAS No. 22777-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSCFJLGJHWKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594982
Record name 5-Methyl-1,4-diazepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22777-05-5
Record name 5-Methyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-benzyl-5-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-benzyl-5-methyl-1,4-diazepane, identified by CAS number 1620097-06-4, is a chiral heterocyclic compound of significant interest in medicinal chemistry.[1] It primarily serves as a key intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia.[1] The specific (R)-configuration at the 5-position is crucial for the biological activity of the final active pharmaceutical ingredient (API).[1] This technical guide provides a comprehensive overview of the molecular and chemical properties of (R)-1-benzyl-5-methyl-1,4-diazepane, detailed synthetic protocols, and its critical role in pharmaceutical manufacturing.

Molecular Structure and Chemical Properties

(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral cyclic diamine.[2] Its structure consists of a seven-membered 1,4-diazepane ring, substituted at the 1-position with a benzyl group and at the 5-position with a methyl group.[1][2] This substitution at the 5-position introduces a chiral center, with the (R)-enantiomer being the specific stereoisomer of interest for the synthesis of Suvorexant.[1]

The molecular formula of (R)-1-benzyl-5-methyl-1,4-diazepane is C₁₃H₂₀N₂.[1][3] The numbering of the diazepane ring starts at one of the nitrogen atoms and proceeds around the ring.[1] The IUPAC name for this compound is (5R)-1-benzyl-5-methyl-1,4-diazepane.[1][2]

A summary of its key chemical identifiers and properties is presented in the table below:

PropertyValue
Molecular Formula C₁₃H₂₀N₂[1][3][4]
Molecular Weight 204.32 g/mol [2][4]
CAS Number 1620097-06-4[1][2][4]
IUPAC Name (5R)-1-benzyl-5-methyl-1,4-diazepane[1][2]
Appearance Light yellow to yellow liquid[2]
Storage Temperature Room Temperature[2]

Synthesis Protocols

The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane is a critical step in the overall synthesis of Suvorexant. A common and practical approach involves the reduction of a diazepanedione precursor. The following is a representative experimental protocol.

Illustrative Synthesis of Racemic 1-benzyl-5-methyl-1,4-diazepane

A foundational understanding of the synthesis can be gained from the preparation of the racemic mixture.

Step 1: Imine Formation To a solution of N-benzylethylenediamine in a suitable solvent like methanol or dichloromethane, 1-acetoxy-2-butanone is added. The mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.[1]

Step 2: Reductive Cyclization The reaction mixture is then cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added in portions.[1] This step reduces the imine and promotes the cyclization to form the 1,4-diazepane ring.

Stereoselective Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

For the synthesis of the enantiomerically pure (R)-isomer, a chiral starting material or a chiral resolution step is necessary. One reported method involves the reduction of an enantiomerically pure diazepanedione intermediate.[2][5]

Experimental Protocol: Reduction of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

  • Materials:

    • (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 2M Hydrochloric acid (HCl)

    • 3M Sodium hydroxide (NaOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • A solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining a low temperature.

    • The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

    • The residue is dissolved in dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield (R)-1-benzyl-5-methyl-1,4-diazepane.

The synthesis workflow can be visualized as follows:

G cluster_0 Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane A Starting Materials: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione Lithium aluminum hydride (LiAlH₄) Anhydrous THF B Reaction Setup: Add dione solution to LiAlH₄ suspension in THF at 0°C A->B 1. Preparation C Reduction: Reflux the mixture for several hours B->C 2. Reaction D Workup & Quenching: Cool and quench with H₂O and NaOH C->D 3. Quenching E Extraction & Purification: Filter, concentrate, extract with CH₂Cl₂, and purify D->E 4. Isolation F Final Product: (R)-1-benzyl-5-methyl-1,4-diazepane E->F 5. Final Product

Caption: Synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.

Role in Drug Development

The primary application of (R)-1-benzyl-5-methyl-1,4-diazepane is as a crucial building block in the synthesis of Suvorexant.[1] The diazepane scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[1] The specific stereochemistry of the methyl group at the 5-position is essential for the high binding affinity and antagonist activity of Suvorexant at the orexin receptors OX1R and OX2R.

The synthesis of Suvorexant involves the coupling of (R)-1-benzyl-5-methyl-1,4-diazepane with a substituted benzoxazole moiety, followed by debenzylation. The chirality of the diazepane intermediate directly dictates the stereochemistry of the final drug product, which is critical for its therapeutic efficacy and safety profile.

The logical flow from the intermediate to the final drug product is depicted below:

G A (R)-1-benzyl-5-methyl-1,4-diazepane (Key Chiral Intermediate) B Coupling with Substituted Benzoxazole A->B Step 1 C Debenzylation B->C Step 2 D Suvorexant (Final API) C->D Final Step

Caption: Role of the intermediate in Suvorexant synthesis.

Conclusion

(R)-1-benzyl-5-methyl-1,4-diazepane is a molecule of high importance in the pharmaceutical industry. Its well-defined structure and stereochemistry are fundamental to the synthesis of Suvorexant, a novel treatment for insomnia. The synthetic routes to this intermediate are well-established, allowing for the efficient and stereocontrolled production of this critical building block. A thorough understanding of its chemical properties and synthesis is essential for researchers and professionals involved in the development and manufacturing of orexin receptor antagonists.

References

An In-depth Technical Guide to the Physical Properties of 5-Methyl-diazepane (CAS Number: 22777-05-5)

An In-depth Technical Guide to the Physical Properties of 5-Methyl-[1][2]diazepane (CAS Number: 22777-05-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-[1][2]diazepane, identified by the CAS number 22777-05-5, is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its diazepane core, a seven-membered ring containing two nitrogen atoms, is a privileged scaffold found in a variety of biologically active compounds. This guide provides a comprehensive overview of the known physical and chemical properties of 5-Methyl-[1][2]diazepane, offering a foundational understanding for its application in research and synthesis.

Chemical Identity and Structure

  • Chemical Name: 5-Methyl-[1][2]diazepane

  • CAS Number: 22777-05-5

  • Molecular Formula: C₆H₁₄N₂[3]

  • Molecular Weight: 114.19 g/mol [3]

  • Synonyms: hexahydro-5-methyl-1H-1,4-Diazepine[3]

The structure of 5-Methyl-[1][2]diazepane consists of a seven-membered diazepane ring with a methyl group at the 5-position.

Molecular Structure:

Caption: 2D structure of 5-Methyl-[1][2]diazepane.

Physicochemical Properties

A summary of the key physical properties of 5-Methyl-[1][2]diazepane is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

PropertyValueSource
Appearance Colorless to light yellow liquid
Boiling Point 175-175.4 °C (at 745 Torr)
Density (Predicted) 0.838 ± 0.06 g/cm³
pKa (Predicted) 10.78 ± 0.40
Solubility

Due to its moderate polarity, 5-Methyl-[1][2]diazepane is expected to be soluble in a range of organic solvents.[4] Its solubility in water is likely to be limited.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 5-Methyl-[1][2]diazepane is expected to show signals corresponding to the methyl protons and the methylene protons of the diazepane ring. The chemical shifts and coupling patterns would be influenced by the ring conformation and the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon and the five unique methylene carbons in the diazepane ring.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Methyl-[1][2]diazepane would likely exhibit characteristic absorption bands for N-H stretching and bending vibrations, as well as C-H stretching and bending vibrations of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 5-Methyl-[1][2]diazepane. The fragmentation pattern would be characteristic of the diazepane ring structure.

Experimental Protocols: Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physical properties of a chemical compound like 5-Methyl-[1][2]diazepane.

Caption: A generalized workflow for the experimental determination of physical properties.

Safety, Handling, and Storage

Safety: 5-Methyl-[1][2]diazepane is associated with the following hazard statements:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle in a well-ventilated area.

Storage:

  • Store in a cool, dry place.

  • Keep in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

Conclusion

5-Methyl-[1][2]diazepane is a valuable synthetic intermediate with a growing importance in pharmaceutical research. This guide has summarized its key physical properties based on available data. For any application, it is crucial to consult the most recent safety data sheets and, where possible, to confirm the physical properties with in-house experimental data.

Harnessing the Potential of the 5-Methyl-diazepane Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diazepine framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its versatile therapeutic applications.[1][2][3] This technical guide provides an in-depth exploration of the 5-Methyl-diazepane core, a specific and promising derivative within this class. We will dissect the chemical properties and synthetic accessibility of this scaffold, positioning it as a valuable building block for novel drug candidates. Drawing from the well-established pharmacology of related diazepine-containing compounds, this guide will illuminate potential therapeutic avenues for 5-Methyl-diazepane derivatives, with a particular focus on central nervous system (CNS) disorders and beyond. Detailed, field-proven experimental protocols are provided to empower researchers in the synthesis, characterization, and biological evaluation of new chemical entities derived from this versatile core.

Introduction: The Diazepine Scaffold as a Privileged Structure in Medicinal Chemistry

The seven-membered diazepine ring system has proven to be a remarkably fruitful scaffold in the development of therapeutic agents.[2] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating interactions with a wide array of biological targets. Historically, the fusion of a diazepine ring with a benzene ring to form benzodiazepines gave rise to iconic drugs like diazepam (Valium), which have been used for their anxiolytic, anticonvulsant, and sedative properties for decades.[3][4][5] However, the therapeutic potential of the diazepine core extends far beyond benzodiazepines, with non-fused diazepine derivatives showing promise in various therapeutic areas.[1][2]

The 1,4-diazepane moiety, in particular, has been successfully incorporated into drugs targeting G-protein coupled receptors (GPCRs) and enzymes.[1][6] A prime example of the successful application of a substituted 1,4-diazepane is in the design of orexin receptor antagonists for the treatment of insomnia.[6] This highlights the adaptability of the diazepine scaffold to address contemporary therapeutic challenges.

This guide focuses specifically on the 5-Methyl-diazepane scaffold. The introduction of a methyl group at the 5-position offers a strategic point for influencing the molecule's conformation, metabolic stability, and target engagement. We will explore how this seemingly simple modification can be leveraged to generate novel drug candidates with enhanced properties.

The 5-Methyl-diazepane Core: Chemical Properties and Synthetic Strategies

The 5-Methyl-diazepane core presents a synthetically accessible and versatile starting point for library development. Its chemical properties make it amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups.

PropertyDescriptionSignificance in Drug Discovery
Molecular Formula C6H14N2Provides a low molecular weight starting point, allowing for the addition of various substituents while adhering to Lipinski's Rule of Five.
Molecular Weight 114.19 g/mol Favorable for maintaining drug-like properties in derivatives.
Boiling Point 174.5°CIndicates stability under a range of reaction conditions.
Key Structural Features Seven-membered ring with two nitrogen atoms at positions 1 and 4, and a methyl group at position 5.The two nitrogen atoms serve as key points for substitution and can act as hydrogen bond acceptors or be protonated to form salts. The methyl group can influence the ring's conformation and provide a handle for stereospecific interactions with biological targets.
General Synthetic Approach: Reductive Amination

A common and efficient method for the synthesis of N-substituted 1,4-diazepanes involves a two-step, one-pot reductive amination procedure. The general workflow is outlined below.

G cluster_0 Synthetic Workflow for N-Substituted 5-Methyl-diazepanes Start N-Protected Ethylenediamine Step1 Reaction with a Methyl-containing Carbonyl Compound Start->Step1 Imine Formation Step2 In situ Reduction Step1->Step2 e.g., NaBH4, NaBH(OAc)3 Step3 Deprotection Step2->Step3 e.g., Acidic or Hydrogenolysis Step4 N-Alkylation/Arylation Step3->Step4 Introduction of R1 and R2 groups End Target 5-Methyl-diazepane Derivative Step4->End G cluster_0 Drug Discovery Workflow for CNS-Active 5-Methyl-diazepanes Start Library Synthesis of 5-Methyl-diazepane Analogs Step1 In Vitro Screening: - Receptor Binding Assays (e.g., GABA-A, Orexin) - Functional Assays Start->Step1 Step2 In Vivo Behavioral Models: - Elevated Plus Maze (Anxiety) - Seizure Models (e.g., PTZ) - Sleep/Wake Cycle Analysis Step1->Step2 Hit Identification Step3 Lead Optimization: - SAR Studies - ADMET Profiling Step2->Step3 In Vivo Efficacy End Preclinical Candidate Step3->End

References

An In-Depth Technical Guide to Chiral 1,4-Diazepanes: Synthesis, Conformational Dynamics, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis, stereochemistry, conformational analysis, and applications of chiral 1,4-diazepanes. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their work. The content herein synthesizes technical accuracy with field-proven insights, emphasizing the causality behind experimental choices and providing self-validating protocols.

The Significance of Chirality in the 1,4-Diazepane Scaffold

The 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its prevalence stems from its conformational flexibility, which allows for the precise spatial orientation of substituents to interact with biological targets.[3] When chirality is introduced, either through stereogenic centers or as a consequence of the ring's inherent non-planarity, the therapeutic potential of the 1,4-diazepane scaffold is significantly amplified.

The seven-membered diazepine ring is inherently non-planar, often adopting a twist-chair or boat-like conformation.[3] This lack of planarity can result in the molecule being chiral even in the absence of a stereogenic carbon. Such molecules exist as a pair of rapidly interconverting conformational enantiomers, a phenomenon known as atropisomerism. The energy barrier to this interconversion is a critical parameter, as stable atropisomers can exhibit distinct pharmacological profiles. The introduction of substituents can raise this barrier and influence the conformational equilibrium, favoring one enantiomer over the other. This stereochemical control is paramount in drug design, as biological systems are exquisitely sensitive to the three-dimensional arrangement of molecules.

Stereoselective Synthesis of Chiral 1,4-Diazepanes

The construction of enantiomerically pure 1,4-diazepanes is a key challenge and a focus of significant research. Various strategies have been developed, ranging from the use of chiral starting materials to sophisticated catalytic asymmetric methods.

Chiral Pool Synthesis

A common and effective strategy involves the use of readily available chiral starting materials, such as amino acids. This approach allows for the direct incorporation of a defined stereocenter into the diazepane ring.

Protocol: Synthesis of a Chiral 1,4-Diazepan-5-one from an Amino Acid

This protocol is a representative example of a chiral pool synthesis.

Step 1: N-Alkylation of the Amino Acid

  • To a solution of the desired enantiopure amino acid (1.0 eq.) in a suitable solvent such as methanol, add potassium carbonate (2.5 eq.).

  • Add the appropriate 2-haloethylamine hydrochloride (1.2 eq.) and a catalytic amount of potassium iodide.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated amino acid.

Step 2: Intramolecular Amide Cyclization

  • Dissolve the N-alkylated amino acid (1.0 eq.) in a high-boiling aprotic solvent like toluene.

  • Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq.) and an activating agent like HOBt (1-hydroxybenzotriazole) (1.5 eq.).

  • Heat the reaction mixture at reflux for 12-24 hours.

  • Cool the reaction and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to afford the chiral 1,4-diazepan-5-one.

Causality: The use of an enantiopure amino acid as the starting material directly translates its stereochemistry to the final product. The intramolecular cyclization is a robust method for forming the seven-membered ring. The choice of coupling agents is critical for efficient amide bond formation and to minimize racemization.

Asymmetric Catalysis

Catalytic enantioselective methods offer an elegant and atom-economical approach to chiral 1,4-diazepanes. These methods often employ a chiral catalyst to control the stereochemical outcome of the ring-forming reaction.

Rhodium catalysts, in conjunction with chiral phosphine ligands, have proven effective in the asymmetric hydroamination of appropriately functionalized anilines to yield chiral 1,4-benzodiazepines.[4][5] This methodology can be adapted for the synthesis of non-benzofused analogs.

Conceptual Workflow: Rh-Catalyzed Asymmetric Hydroamination

G cluster_reactants Reactants cluster_products Products Amino_Allene Amino-Allene Substrate P_Allyl_Intermediate π-Allyl Rhodium Intermediate Amino_Allene->P_Allyl_Intermediate Oxidative Addition Rh_Catalyst [Rh(COD)Cl]2 Catalyst_Activation Active Rh-H Catalyst Formation Rh_Catalyst->Catalyst_Activation Chiral_Ligand Chiral Diphosphine Ligand (e.g., DTBM-Garphos) Chiral_Ligand->Catalyst_Activation Bronsted_Acid Brønsted Acid (e.g., PPTS) Bronsted_Acid->Catalyst_Activation Chiral_Diazepane Chiral 1,4-Diazepane Catalyst_Activation->P_Allyl_Intermediate Cyclization Intramolecular Nucleophilic Attack P_Allyl_Intermediate->Cyclization Cyclization->Chiral_Diazepane Reductive Elimination

Caption: Rhodium-catalyzed asymmetric hydroamination workflow.

Mechanistic Insight: The reaction proceeds through the formation of a chiral rhodium hydride catalyst. Oxidative addition to the allene substrate forms a chiral π-allyl rhodium intermediate. The stereochemistry of this intermediate is dictated by the chiral ligand. Subsequent intramolecular nucleophilic attack by the pendant amine, followed by reductive elimination, furnishes the enantioenriched 1,4-diazepane.

Palladium-catalyzed AAA is a powerful tool for the formation of C-C and C-N bonds. This methodology has been applied to the synthesis of chiral 1,4-diazepan-5-ones.[6]

Table 1: Representative Results for Pd-Catalyzed Asymmetric Allylic Alkylation

EntrySubstrateChiral LigandYield (%)ee (%)
1Allyl enol carbonate of 1,4-diazepan-5-one(R,R)-Trost Ligand9598
2Allyl enol carbonate of N-Boc-1,4-diazepan-5-one(S,S)-ANDEN-Phanephos9296

Causality: The success of this reaction hinges on the ability of the chiral ligand to create a chiral environment around the palladium center. This, in turn, controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantioselectivity.

Conformational Analysis of Chiral 1,4-Diazepanes

A thorough understanding of the conformational landscape of a chiral 1,4-diazepane is crucial for elucidating its structure-activity relationship (SAR). The seven-membered ring can exist in multiple low-energy conformations, primarily belonging to the chair and twist-boat families.[3] The equilibrium between these conformers is influenced by the nature and position of substituents.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution.

Protocol: Conformational Analysis by NMR

  • Sample Preparation : Dissolve 5-10 mg of the purified chiral 1,4-diazepane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D Spectra : Acquire standard 1D ¹H and ¹³C NMR spectra to assign all resonances.

  • 2D Homonuclear Spectra (COSY) : Run a COSY experiment to establish proton-proton scalar coupling networks.

  • 2D NOESY/ROESY : Record a 2D NOESY or ROESY spectrum with a mixing time of 300-800 ms. The presence of cross-peaks between protons that are close in space but not directly bonded provides crucial information about the ring's conformation and the relative orientation of substituents. For example, strong NOEs between axial protons on opposite sides of the ring are characteristic of a chair conformation.

  • Variable Temperature (VT) NMR : Perform NMR experiments at different temperatures to study the dynamics of conformational interconversion and to determine the energy barriers between different conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule. This technique is invaluable for visualizing the precise three-dimensional structure, including bond lengths, bond angles, and torsional angles, which define the ring's pucker and the orientation of substituents.

Applications of Chiral 1,4-Diazepanes

Drug Discovery and Development

The chiral 1,4-diazepane scaffold is a privileged structure in modern drug discovery, with applications spanning a wide range of therapeutic areas.

The conformational constraint and the ability to present functional groups in specific spatial orientations make chiral 1,4-diazepanes ideal for targeting CNS receptors. A notable example is the development of potent and CNS-penetrant orexin receptor antagonists based on a 1,4-diazepane scaffold for the treatment of insomnia.[7] Additionally, these scaffolds have been explored as sigma receptor ligands, which are targets for antipsychotics and treatments for neurodegenerative disorders.[8][9][10]

Logical Relationship: From Scaffold to CNS Drug Candidate

G Scaffold Chiral 1,4-Diazepane Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Introduction of diverse substituents Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Identification of potent & selective hits Candidate CNS Drug Candidate Lead_Opt->Candidate Improvement of drug-like properties

Caption: The progression from a chiral 1,4-diazepane scaffold to a CNS drug candidate.

G-protein coupled receptors (GPCRs) are a major class of drug targets. Chiral 1,4-diazepanes are being investigated as allosteric modulators of GPCRs.[11] Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced pharmacological response.[12]

Asymmetric Catalysis

The C2-symmetric nature of some chiral 1,4-diazepanes makes them attractive candidates for use as ligands in asymmetric catalysis.[13] By coordinating to a metal center, these ligands can create a chiral environment that directs the stereochemical outcome of a reaction.

Table 2: Application of Chiral Ligands in Asymmetric Catalysis

ReactionMetalChiral Ligand TypeAchieved ee (%)
Hydrogenation of OlefinsRhodiumChiral Diphosphine>99
Allylic AlkylationPalladiumChiral P,N-Ligandup to 98

While specific examples of chiral 1,4-diazepanes as high-performing ligands are still emerging, their structural features suggest significant potential in this area, particularly in reactions like rhodium-catalyzed hydrogenation and palladium-catalyzed allylic alkylation.[14][15][16]

Future Perspectives

The field of chiral 1,4-diazepanes continues to evolve, with ongoing efforts to develop more efficient and versatile synthetic methods. The exploration of novel catalytic systems for asymmetric synthesis will undoubtedly lead to new and more complex chiral diazepane structures. Furthermore, a deeper understanding of the factors governing the conformational behavior of these molecules will enable the rational design of compounds with tailored pharmacological profiles. As our ability to control the three-dimensional structure of these fascinating molecules improves, so too will their impact on drug discovery and asymmetric catalysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane, a key chiral intermediate in the preparation of the dual orexin receptor antagonist, Suvorexant.[1] The synthesis involves a two-step process commencing with the formation of the chiral diazepanedione precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, followed by its reduction to the target diazepane. This document outlines the detailed experimental procedures, including reagent specifications, reaction conditions, purification methods, and characterization data. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction

(R)-1-benzyl-5-methyl-1,4-diazepane is a chiral cyclic diamine of significant interest in medicinal chemistry. Its rigid, seven-membered diazepane core, coupled with the stereocenter at the 5-position, makes it a valuable building block for the synthesis of complex pharmaceutical agents. The primary application of this compound is as a crucial intermediate in the total synthesis of Suvorexant, a therapeutic agent for the treatment of insomnia.[1] The (R)-configuration of the methyl group is essential for the pharmacological activity of the final drug molecule, highlighting the importance of a stereocontrolled synthetic route.

This guide details a practical and efficient laboratory-scale synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane, focusing on providing a clear and logical workflow for researchers in organic synthesis and drug development.

Chemical Identifiers and Properties

PropertyValue
IUPAC Name (5R)-1-benzyl-5-methyl-1,4-diazepane
Synonyms (R)-1-Benzyl-5-methyl-1,4-diazepane
CAS Number 1620097-06-4
Molecular Formula C₁₃H₂₀N₂
Molecular Weight 204.31 g/mol
Appearance Light yellow to yellow liquid
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Synthetic Strategy Overview

The synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane is accomplished through a two-step sequence. The first step involves the intramolecular cyclization of a linear amino acid derivative to form the chiral diazepanedione ring system. The second step is the reduction of the two amide carbonyl groups within the diazepanedione to yield the desired diazepane.

Synthesis_Overview Start Linear Precursor ((R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate) Intermediate Cyclization (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione Start->Intermediate Intramolecular Cyclization Final Reduction (R)-1-benzyl-5-methyl-1,4-diazepane Intermediate->Final LiAlH4 Reduction

Caption: Overall synthetic workflow for (R)-1-benzyl-5-methyl-1,4-diazepane.

Experimental Protocols

PART 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

This procedure details the formation of the chiral diazepanedione intermediate through an intramolecular cyclization reaction. The use of a strong base promotes the cyclization of the linear precursor.

Materials and Reagents:

ReagentGradeSupplier
(R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate≥95%Commercially Available
Sodium methoxide≥97%Acros Organics
MethanolAnhydrousSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
Deionized Water

Protocol:

  • To a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate in methanol, add sodium methoxide.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

  • The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

This part of the protocol describes the reduction of the diazepanedione intermediate to the final product using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reagent is capable of reducing the amide functional groups to amines.[3][4][5]

Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

Materials and Reagents:

ReagentGradeSupplier
(R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dioneAs prepared in Part 1
Lithium aluminum hydride (LiAlH₄)Powder or granulesSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Hydrochloric acid (HCl)2M aqueous solutionFisher Scientific
Sodium hydroxide (NaOH)3M aqueous solutionFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Anhydrous sodium sulfate

Protocol:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (6 equivalents) in anhydrous tetrahydrofuran.

  • Cool the suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1 equivalent) in anhydrous tetrahydrofuran.

  • Add the solution of the diazepanedione dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Alternatively, the reaction can be quenched by the dropwise addition of 2M HCl solution, followed by basification with 3M NaOH solution until the solution is strongly basic.[1]

  • Filter the resulting mixture through a pad of Celite® and wash the filter cake with tetrahydrofuran.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-1-benzyl-5-methyl-1,4-diazepane.

Purification:

The crude product can be purified by column chromatography on silica gel. Due to the basic nature of the amine product, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent peak tailing and improve separation.[6] Alternatively, an amine-functionalized silica column can be employed.[6]

Purification_Workflow Crude Crude Product Column Column Chromatography (Silica Gel + Triethylamine or Amine-functionalized Silica) Crude->Column Fractions Collect Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure Pure (R)-1-benzyl-5-methyl-1,4-diazepane Evaporation->Pure

Caption: General workflow for the purification of the final product.

Characterization

The identity and purity of the synthesized (R)-1-benzyl-5-methyl-1,4-diazepane should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound. The chemical shifts and coupling constants should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final product should be determined using a suitable chiral HPLC column and method.[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in cyclization step Incomplete reaction; side reactions.Ensure anhydrous conditions. Increase reaction time or temperature slightly.
Incomplete reduction Insufficient LiAlH₄; deactivation of the reagent.Use freshly opened or titrated LiAlH₄. Ensure all reagents and solvents are anhydrous.
Difficult purification Product streaking on silica gel.Add a small percentage of triethylamine (0.1-1%) to the eluent or use an amine-functionalized silica column.[6]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane. By following the outlined procedures and paying close attention to the experimental details, researchers can successfully prepare this valuable chiral intermediate for its application in pharmaceutical synthesis. The provided insights into the rationale behind the chosen methods aim to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research goals.

References

Application Note: Strategic Use of (R)-5-Methyl-1,4-diazepane as a Key Intermediate in the Asymmetric Synthesis of Suvorexant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Suvorexant, marketed as Belsomra®, is a first-in-class dual orexin receptor antagonist (DORA) approved for the treatment of insomnia. Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. Central to this strategy is the construction of the chiral seven-membered diazepane ring. This application note provides a detailed technical guide on the synthesis and utilization of the key intermediate, (R)-5-Methyl-1,4-diazepane , in the manufacture of Suvorexant. We present field-proven protocols, explain the causality behind critical experimental choices, and offer insights into process optimization.

Introduction: The Role of Suvorexant and Orexin Receptors

Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[1] Suvorexant functions by blocking the binding of orexins to these receptors, thereby suppressing the wake drive and facilitating sleep.

The molecular structure of Suvorexant features a chiral (R)-7-methyl-1,4-diazepane core. The specific (R)-configuration of this ring is essential for the drug's high binding affinity and biological efficacy.[2] Consequently, the asymmetric synthesis of this diazepane intermediate is a critical control point in the overall manufacturing process, dictating the enantiomeric purity and overall yield of the final Active Pharmaceutical Ingredient (API).

Synthetic Strategy Overview

The synthesis of Suvorexant is a convergent process, where the key diazepane intermediate is first constructed and then coupled with two other aromatic fragments. This note will focus on an efficient and scalable route that builds the chiral center from a readily available starting material, (R)-3-aminobutyric acid, avoiding the need for costly chiral HPLC separation or classical resolution of racemates which can be low-yielding.[3][4]

The overall workflow can be visualized as follows:

G cluster_0 Part A: Synthesis of Chiral Diazepanone cluster_1 Part B: Formation of Diazepane Intermediate cluster_2 Part C: Synthesis of Suvorexant Core A (R)-3-aminobutyric acid B Boc-Protection A->B C Amide Coupling with N-benzyl glycine ester B->C D Boc-Deprotection C->D E Intramolecular Cyclization D->E F (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione E->F G (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione H Dione Reduction (LiAlH4) G->H I (R)-1-benzyl-5-methyl- 1,4-diazepane H->I J (R)-1-benzyl-5-methyl- 1,4-diazepane K Amide Coupling with Triazole Acid J->K L (R)-Amide Intermediate K->L M Debenzylation (Hydrogenolysis) L->M N Secondary Amine M->N O Final Coupling with Dichloro-benzoxazole N->O P Suvorexant O->P caption Overall Synthetic Pathway for Suvorexant

Figure 1: Overall Synthetic Pathway for Suvorexant

Protocol I: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane

This protocol details the construction of the key N-benzylated diazepane intermediate starting from (R)-3-(Boc-amino)butyric acid. The benzyl group serves as a robust protecting group that can be selectively removed in a later step.

Step 3.1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

This step involves an initial amide coupling followed by deprotection and a base-mediated intramolecular cyclization to form the diazepanone ring.

Causality:

  • EDC/HOBt Coupling: This is a standard, high-yielding peptide coupling method that activates the carboxylic acid for nucleophilic attack by the secondary amine of N-benzyl glycine ester.[3]

  • HCl/EtOAc for Deprotection: Gaseous HCl in ethyl acetate is a common and effective method for cleaving the acid-labile Boc group without affecting other functional groups.[3]

  • Sodium Methoxide (CH₃ONa) for Cyclization: CH₃ONa is a strong base that deprotonates the newly freed primary amine, facilitating an intramolecular nucleophilic attack on the ester carbonyl to form the seven-membered cyclic dione.[3][4] Performing this reaction at room temperature improves the yield compared to elevated temperatures.[3]

Reagent/MaterialM.W.QuantityMoles
(R)-3-(Boc-amino)butyric acid203.2450.75 g0.25
N-benzyl glycine methyl ester179.2250.14 g0.28
EDC·HCl191.7057.51 g0.30
HOBt135.1241.88 g0.31
Triethylamine (TEA)101.1937.95 g0.38
N,N-Dimethylformamide (DMF)-320 mL-
4M HCl in Ethyl Acetate-~400 mL-
Sodium Methoxide (CH₃ONa)54.0216.2 g0.30
Methanol (MeOH), anhydrous-850 mL-

Procedure:

  • Amide Coupling: To a stirred solution of (R)-3-(Boc-amino)butyric acid, N-benzyl glycine methyl ester, HOBt, and TEA in dry DMF, add EDC·HCl portion-wise at room temperature. Stir the reaction for 5 hours. Monitor completion by TLC.

  • Work-up: Partition the reaction mixture between Ethyl Acetate (EtOAc) and 10% aqueous citric acid. Separate the layers and wash the organic phase sequentially with 5% aqueous Na₂CO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the coupled intermediate as a white solid (Typical yield: ~90%).[3]

  • Boc-Deprotection: Dissolve the solid from step 2 in EtOAc and add 4M HCl/EtOAc solution. Stir for 4 hours at room temperature. Remove the solvent by rotary evaporation.

  • Cyclization: Basify the residue with saturated aqueous NaHCO₃ and extract with Dichloromethane (DCM). Concentrate the organic extracts. Dissolve the resulting residue in anhydrous MeOH.

  • Add sodium methoxide (CH₃ONa) slowly to the methanolic solution at room temperature under a nitrogen atmosphere. Stir the mixture overnight.[4]

  • Final Work-up: Quench the reaction with aqueous NH₄Cl. Remove most of the solvent under reduced pressure. Partition the residue between 5% aqueous Na₂CO₃ and DCM. Extract the aqueous layer twice more with DCM. Combine the organic layers, dry over MgSO₄, and concentrate to provide (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione as a white solid (Typical yield: ~94%).[3]

Step 3.2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane

The cyclic dione (a diamide) is reduced to the corresponding diamine using a powerful reducing agent.

Causality:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides to amines. It is the reagent of choice for this transformation due to its high reactivity and effectiveness in converting the dione to the desired diazepane.[3] The reaction is performed at 0°C initially for safety and control, as the reaction is highly exothermic.

Reagent/MaterialM.W.QuantityMoles
(R)-...-diazepane-2,5-dione232.281.40 g6.0 mmol
Lithium Aluminum Hydride (LiAlH₄)37.951.36 g36.0 mmol
Tetrahydrofuran (THF), anhydrous-60 mL-

Procedure:

  • Reaction Setup: To a solution of the dione in anhydrous THF at 0°C, add LiAlH₄ in small portions.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching (Fieser workup): Cool the reaction to -10°C. Carefully and sequentially quench by the dropwise addition of water (1.5 mL), 15% aqueous NaOH (1.5 mL), and then water again (4.5 mL). Caution: This quenching process is highly exothermic and generates hydrogen gas.

  • Isolation: Add anhydrous MgSO₄ to the mixture and stir for 1 hour to ensure all aluminum salts precipitate. Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to provide (R)-1-benzyl-5-methyl-1,4-diazepane as a light yellow oil (Typical yield: ~88%).[3] This intermediate is often used in the next step without further purification.

Protocol II: Amide Coupling and Final Steps to Suvorexant

With the chiral diazepane in hand, the final stages involve coupling it with the triazole-benzoic acid fragment, followed by deprotection and installation of the chlorobenzoxazole moiety.

G A Combine (R)-1-benzyl-5-methyl-1,4-diazepane, Triazole Acid, EDC, HOBt, TEA in DMF B Stir at RT for 2h Monitor by TLC/HPLC A->B C Extractive Workup (EtOAc / aq. NaHCO3) B->C D Isolate N-benzylated Amide Intermediate C->D E Dissolve in Methanol Add 10% Pd/C catalyst D->E F Hydrogenolysis (H2 balloon or Parr shaker) Monitor by TLC/HPLC E->F G Filter through Celite to remove Pd/C Concentrate filtrate F->G H Isolate Deprotected Amine Intermediate G->H I Combine Amine, 2,5-dichloro-1,3-benzoxazole, and K2CO3 in a suitable solvent (e.g., DMF) H->I J Heat reaction (e.g., 75-80°C) Monitor by TLC/HPLC I->J K Workup and Recrystallization J->K L Suvorexant API K->L caption Experimental Workflow for Suvorexant Synthesis

Figure 2: Experimental Workflow for Suvorexant Synthesis
Step 4.1: Amide Bond Formation

Causality:

  • Acid Chloride vs. Peptide Coupling: While EDC/HOBt coupling is effective, large-scale syntheses often favor converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[5][6] The acid chloride is more reactive, leading to faster reaction times and often cleaner conversions, which simplifies purification.[5] For laboratory scale, EDC coupling remains a convenient and reliable option.

  • Base (TEA or K₂CO₃): A base is required to neutralize the HCl generated during the reaction (if using an acid chloride) or the protonated amine starting material, ensuring the diazepane nitrogen remains nucleophilic.

Reagent/MaterialM.W.QuantityMoles
(R)-1-benzyl-5-methyl-1,4-diazepane204.312.40 g11.76 mmol
5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid203.192.86 g14.11 mmol
EDC·HCl191.702.70 g14.11 mmol
HOBt135.121.90 g14.11 mmol
Triethylamine (TEA)101.193.56 g35.28 mmol
N,N-Dimethylformamide (DMF), dry-18 mL-

Procedure (EDC Coupling):

  • Combine the diazepane intermediate, the benzoic acid derivative, HOBt, and TEA in dry DMF.

  • Add EDC·HCl and stir the reaction for 2 hours at room temperature.

  • Perform an extractive workup using EtOAc and saturated aqueous NaHCO₃.

  • Isolate the product, (R)-(4-benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone , which is typically carried forward (Typical yield: ~93%).[3]

Step 4.2: Deprotection and Final Coupling

Causality:

  • Hydrogenolysis (Pd/C): The benzyl (Bn) group is a common amine protecting group that is readily cleaved under catalytic hydrogenation conditions (H₂ gas and a Palladium catalyst). This method is highly selective and clean, producing toluene as the only byproduct, which is easily removed.[7]

  • Final SₙAr Reaction: The final bond is formed via a nucleophilic aromatic substitution (SₙAr). The deprotected secondary amine of the diazepane acts as the nucleophile, displacing the chloride at the 2-position of the 2,5-dichloro-1,3-benzoxazole. Potassium carbonate (K₂CO₃) is used as a mild base to scavenge the HCl produced.[3]

Procedure:

  • Debenzylation: Dissolve the benzylated amide from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitor by TLC/HPLC).

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the deprotected amine intermediate (Typical yield: ~89-92%).[1][3]

  • Final Coupling: Combine the deprotected amine, 2,5-dichloro-1,3-benzoxazole, and potassium carbonate in a suitable solvent like DMF.

  • Heat the reaction mixture (e.g., to 75°C) for 2-4 hours.[1]

  • After completion, cool the reaction, perform a standard aqueous workup, and purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield Suvorexant as a crystalline solid.[5]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low yield in cyclization (Step 3.1) Reaction temperature too high, causing side reactions.Ensure the reaction is run at room temperature or below. Titrate the amount of base (CH₃ONa) to find the optimal stoichiometry (typically 1.2-1.5 equivalents).[3]
Incomplete reduction of dione (Step 3.2) Insufficient LiAlH₄; deactivated reagent.Use a fresh, anhydrous grade of LiAlH₄. Ensure all glassware and solvents are scrupulously dry. Consider adding a slight excess of the reagent.
Formation of regioisomer in final coupling Impurities in the triazole-benzoic acid starting material.The synthesis of the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid can produce a 1-arylated triazole byproduct. Ensure the purity of this starting material is high before the coupling step.[6]
Difficult purification of final product Poor reaction conversion in the final coupling step.For large-scale work, consider the acid chloride coupling method for the amide bond formation, as it often leads to cleaner product profiles and simplifies purification.[5]

Conclusion

The asymmetric synthesis of Suvorexant hinges on the efficient and stereocontrolled preparation of its core (R)-5-Methyl-1,4-diazepane moiety. The synthetic route detailed herein, which proceeds from a chiral pool starting material, represents a robust and scalable method for producing this key intermediate. By understanding the chemical principles behind each step—from the crucial base-mediated cyclization to the final catalytic deprotection—researchers and process chemists can effectively troubleshoot and optimize the synthesis to consistently produce high-purity Suvorexant API.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral 5-Methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral 5-Methyl-diazepane

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticonvulsants to antipsychotics.[1][2][3] The introduction of a stereocenter, as in 5-methyl-1,4-diazepane, adds a critical dimension of complexity and specificity, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[4][5]

One of the most prominent applications of enantiopure 5-methyl-diazepane is as a key building block in the synthesis of Suvorexant, a dual orexin receptor antagonist approved for the treatment of insomnia. The specific (R)-enantiomer is required for therapeutic efficacy, highlighting the critical need for robust and scalable asymmetric synthetic methods.[6] This document provides an in-depth guide to the primary strategies for synthesizing this valuable chiral intermediate, with a focus on the underlying principles and practical, field-proven protocols for researchers in drug discovery and development.

Strategic Overview of Asymmetric Synthesis

The construction of the chiral 5-methyl-diazepane ring can be approached through several distinct strategies. The choice of method often depends on factors such as scale, cost of starting materials, and desired enantiomeric purity. The three principal approaches are Chiral Pool Synthesis, Catalytic Asymmetric Synthesis, and Resolution of Racemates.

synthesis_strategies cluster_approaches Asymmetric Synthesis Approaches start Achiral/Prochiral Starting Materials racemate Racemic 5-Methyl-diazepane start->racemate Conventional Synthesis catalytic Catalytic Asymmetric Synthesis start->catalytic Chiral Catalyst chiral_pool_start Chiral Pool (e.g., (S)-Alaninol) chiral_pool Chiral Pool Synthesis chiral_pool_start->chiral_pool Stereochemistry Preserved resolution Chiral Resolution racemate->resolution Resolving Agent target Enantiopure (R)- or (S)-5-Methyl-diazepane catalytic->target chiral_pool->target resolution->target chiral_pool_workflow start Start: (S)-2-Aminopropan-1-ol step1 Step 1: Nosyl Protection (NsCl, Pyridine) start->step1 intermediate1 N-Nosyl Amino Alcohol step1->intermediate1 step2 Step 2: N-Alkylation (Boc-aminoethyl bromide, K2CO3) intermediate1->step2 intermediate2 Linear Diamine Precursor step2->intermediate2 step3 Step 3: Intramolecular Cyclization (Fukuyama-Mitsunobu: PPh3, DIAD) intermediate2->step3 intermediate3 N-Nosyl, N'-Boc Protected Diazepane step3->intermediate3 step4 Step 4: Selective Deprotection (Thiophenol, K2CO3) intermediate3->step4 product Product: (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate step4->product resolution_workflow start Start: Racemic Precursor (rac)-Benzyl 5-methyl-1,4- diazepane-1-carboxylate HCl step1 Step 1: Cocrystal Formation (Add (R)-(+)-TED in Acetonitrile) start->step1 intermediate1 Diastereomeric Cocrystal Mixture (in solution) step1->intermediate1 step2 Step 2: Selective Crystallization (Cooling / Stirring) intermediate1->step2 step3 Step 3: Physical Separation (Filtration) step2->step3 intermediate2 Solid: Cocrystal of (R)-Diazepane + (R)-TED Solution: Cocrystal of (S)-Diazepane + (R)-TED intermediate3 Isolated (R,R) Cocrystal step3->intermediate3 step4 Step 4: Liberation of Amine (Base/Solvent Partition) intermediate3->step4 product Product: Enantiopure (R)-Benzyl 5-methyl-1,4- diazepane-1-carboxylate step4->product

References

Application Notes & Protocols: Intramolecular Cyclization Strategies for the Synthesis of the 1,4-Diazepane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-diazepane motif is a privileged seven-membered heterocyclic scaffold renowned for its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1][2] Its unique conformational flexibility allows it to interact with various biological targets, leading to applications as antipsychotic, anxiolytic, anticonvulsant, and anticancer agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of the 1,4-diazepane ring via intramolecular cyclization. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols for key synthetic strategies, and offer insights into experimental design and troubleshooting.

Strategic Overview: Choosing the Right Path to Cyclization

The construction of a seven-membered ring, such as 1,4-diazepane, presents unique thermodynamic and kinetic challenges. Intramolecular cyclization of a linear precursor is the most common and effective approach. The choice of strategy depends critically on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The three primary modern strategies discussed herein are:

  • Intramolecular Reductive Amination: A robust and versatile method involving the formation of an imine or iminium ion followed by in-situ reduction.

  • Transition Metal-Catalyzed C-N Cross-Coupling: Primarily leveraging palladium or copper catalysis (e.g., Buchwald-Hartwig amination) to form a key aryl-nitrogen bond.

  • Ring-Closing Metathesis (RCM): A powerful technique for forming unsaturated diazepane rings from di-olefin precursors, particularly useful for complex scaffolds.

The following decision workflow provides a high-level guide for selecting an appropriate synthetic route.

G start Define Target 1,4-Diazepane Structure q1 Is the target a saturated or unsaturated ring? start->q1 q2 Is an aryl group fused to the diazepane ring (benzodiazepine)? q1->q2 Saturated q3 Does the precursor contain two terminal alkenes? q1->q3 Unsaturated strategy_reductive_amination Strategy: Intramolecular Reductive Amination q2->strategy_reductive_amination No strategy_cn_coupling Strategy: Pd/Cu-Catalyzed C-N Coupling q2->strategy_cn_coupling Yes q3->q2 No strategy_rcm Strategy: Ring-Closing Metathesis (RCM) q3->strategy_rcm Yes

Caption: High-level decision workflow for selecting a cyclization strategy.

Intramolecular Reductive Amination: The Workhorse Strategy

Intramolecular reductive amination is a highly effective method for forming saturated 1,4-diazepane rings. The reaction proceeds via a two-step, one-pot sequence: (1) the condensation of an amine with a ketone or aldehyde within the same molecule to form a cyclic imine (or iminium ion), followed by (2) reduction of the C=N bond to the corresponding amine.

Causality and Mechanistic Insight: This strategy is favored for its operational simplicity and the use of readily available reagents. The key to success lies in controlling the initial condensation and selecting an appropriate reducing agent that is selective for the imine/iminium ion over other functional groups, such as esters or amides, that may be present in the precursor.

Recent advancements have introduced biocatalytic approaches using imine reductases (IREDs) to achieve high enantioselectivity in the synthesis of chiral 1,4-diazepanes, a critical consideration for pharmaceutical applications.[3]

G sub Amino-ketone Precursor ts1 Iminium Ion Intermediate (Cyclic) sub->ts1 + H⁺ - H₂O product 1,4-Diazepane Product ts1->product + [H⁻] reductant [Reducing Agent] (e.g., NaBH(OAc)₃, NaBH₃CN) reductant->ts1

Caption: Simplified mechanism of intramolecular reductive amination.

Protocol 2.1: Synthesis of a 5-Methyl-1,4-diazepane Derivative

This protocol is adapted from methodologies focused on the cyclization of aminoketone precursors.[3]

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the linear amino-ketone precursor through standard synthetic methods (e.g., acylation followed by deprotection).

  • Reaction Setup:

    • To a solution of the amino-ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add acetic acid (2.0 eq) to facilitate iminium ion formation.

    • Stir the mixture at room temperature for 30 minutes.

  • Reduction:

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture at 0 °C.

    • Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than sodium cyanoborohydride (NaBH₃CN) and tolerates a wider range of functional groups.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 1,4-diazepane.

ParameterConditionRationale / Notes
Solvent DCM, DCEAprotic solvents that are compatible with the reducing agent.
Acid Catalyst Acetic AcidPromotes the formation of the key iminium ion intermediate.
Reducing Agent NaBH(OAc)₃Mild, selective, and highly effective for reductive amination.[4]
Temperature 0 °C to RTInitial cooling controls the exotherm, then RT allows the reaction to proceed to completion.
Concentration ~0.1 MBalances reaction rate while minimizing potential intermolecular side reactions.

Table 1. Summary of typical reaction conditions for intramolecular reductive amination.

Palladium-Catalyzed Intramolecular C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[5][6] Its intramolecular variant provides a powerful route to N-aryl 1,4-diazepanes (benzodiazepines), which are of immense pharmacological importance.[7][8][9] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide on the same molecule.

Causality and Mechanistic Insight: The success of this cyclization hinges on a finely tuned catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates the pendant amine. Subsequent deprotonation by a base forms a palladium-amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium intermediates and facilitating the key reductive elimination step.[10]

G pd0 L₂Pd(0) oa Oxidative Addition Complex (Ar-Pd(II)(L)₂-X) pd0->oa Oxidative Addition amido Palladium Amido Complex oa->amido + Amine - HX product 1,4-Benzodiazepine amido->product Reductive Elimination product_complex Product Complex sub Aryl Halide-Amine Precursor sub->oa product->pd0 Regenerates Catalyst base Base (e.g., Cs₂CO₃) base->oa amine Amine

Caption: Simplified catalytic cycle for intramolecular Buchwald-Hartwig amination.

Protocol 3.1: Synthesis of a Fused 1,4-Benzodiazepine Derivative

This protocol is based on established methods for the palladium-catalyzed synthesis of substituted benzodiazepines.[7][11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Ensure all reagents and solvents are anhydrous. The reaction is sensitive to moisture and oxygen.

    • The linear precursor (e.g., an N-substituted 2-bromoaniline derivative) must be pure.

  • Reaction Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add the aryl halide-amine precursor (1.0 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and the phosphine ligand (e.g., SPhos, 5 mol%).

    • Rationale: A strong, non-nucleophilic base like Cs₂CO₃ is required for the deprotonation step. Sterically hindered phosphine ligands like SPhos are highly effective in promoting the reductive elimination from the Pd(II) center.[10]

    • Evacuate and backfill the flask with argon or nitrogen (3x).

    • Add the palladium source (e.g., Pd(OAc)₂, 2.5 mol%) and anhydrous, degassed toluene or 1,4-dioxane (0.05 M).

  • Reaction Execution:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,4-benzodiazepine product. A similar copper-catalyzed approach using CuI and a ligand like N,N-dimethylglycine can also be employed under milder conditions for certain substrates.[12][13]

ParameterConditionRationale / Notes
Catalyst Pd(OAc)₂ / SPhosA common and highly effective catalyst/ligand system for C-N coupling.[10]
Base Cs₂CO₃, K₂CO₃, NaOᵗBuA strong, non-nucleophilic base is crucial for the catalytic cycle.
Solvent Toluene, 1,4-DioxaneAnhydrous, high-boiling aprotic solvents are required.
Atmosphere Inert (Argon/Nitrogen)Pd(0) species are oxygen-sensitive.
Concentration ~0.05 MLower concentrations favor intramolecular cyclization over intermolecular polymerization.

Table 2. Key parameters for intramolecular Pd-catalyzed C-N coupling.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for constructing medium-sized rings, including unsaturated 1,4-diazepanes.[14] This reaction utilizes a ruthenium or molybdenum catalyst to cyclize a linear diene precursor, extruding a small volatile alkene (typically ethylene) and forming a new carbon-carbon double bond that closes the ring.

Causality and Mechanistic Insight: RCM is prized for its exceptional functional group tolerance and reliability. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene species. To favor the intramolecular RCM pathway, reactions are typically run at high dilution to minimize intermolecular oligomerization. The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts) influences reaction rates and stability.[15]

G catalyst [Ru]=CH₂ met_cyclo Metallacyclobutane Intermediate catalyst->met_cyclo sub Diene Precursor sub->met_cyclo [2+2] Cycloaddition prod_complex Product-Catalyst Complex met_cyclo->prod_complex Cycloreversion ethylene Ethylene (byproduct) met_cyclo->ethylene prod_complex->catalyst Regenerates Catalyst product Cyclic Alkene (1,4-Diazepine) prod_complex->product

Caption: Simplified mechanism for Ring-Closing Metathesis (RCM).

Protocol 4.1: Synthesis of an Unsaturated 1,4-Diazepane by RCM

This is a generalized protocol based on standard RCM procedures applied to nitrogen-containing heterocycles.[14][16]

Step-by-Step Methodology:

  • Precursor Synthesis: Prepare the N,N'-diallyl diamine derivative. The protecting groups on the nitrogen atoms can influence the reaction's efficiency.

  • Reaction Setup:

    • In a Schlenk flask, dissolve the diene precursor in a degassed, anhydrous solvent like DCM or toluene to a final concentration of 0.001-0.01 M.

    • Rationale: High dilution is critical to favor the intramolecular cyclization over intermolecular polymerization, a common side reaction in RCM.[15]

    • Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition and Reaction:

    • Add the RCM catalyst (e.g., Grubbs' 2nd Generation Catalyst, 2-5 mol%) to the solution under a positive pressure of inert gas.

    • Heat the reaction mixture to reflux (for DCM, ~40 °C; for toluene, ~110 °C). The choice of temperature depends on the catalyst's activity and the substrate's reactivity.

    • Monitor the reaction by TLC or GC-MS. The continuous evolution of ethylene gas is an indicator of a productive reaction.

  • Workup:

    • After the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.

    • Add a catalyst scavenger, such as ethyl vinyl ether or tris(hydroxymethyl)phosphine, and stir for 1-2 hours to quench the catalyst and facilitate its removal.

    • Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the unsaturated 1,4-diazepane.

ParameterConditionRationale / Notes
Catalyst Grubbs' 2nd Gen.Highly active, more stable to air/moisture, and tolerates more functional groups than 1st Gen.
Solvent DCM, TolueneAnhydrous and thoroughly degassed to prevent catalyst deactivation.
Concentration 0.001 - 0.01 MHigh dilution is essential to promote intramolecular cyclization.[15]
Temperature 40 - 110 °CDependent on solvent and catalyst; higher temperatures can increase reaction rate.
Atmosphere Inert (Argon/Nitrogen)Protects the catalyst from oxidative degradation.

Table 3. Critical parameters for successful intramolecular RCM.

Troubleshooting and Experimental Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Cyclization Yield Ineffective catalyst/ligand; Deactivated catalyst (RCM/Pd); Incorrect concentration; Unfavorable ring strain.Screen different ligands/catalysts; Ensure anhydrous/inert conditions; Optimize concentration (high dilution for RCM, moderate for others); Re-evaluate precursor design.
Polymerization/Dimerization Concentration is too high, favoring intermolecular reactions.Decrease the reaction concentration. For RCM, high dilution is mandatory.[15] For other methods, consider slow addition of the substrate.
Over-alkylation (Reductive Amination) Reducing agent is too reactive; Stoichiometry of alkylating agent (in precursor synthesis) is off.Use a milder reducing agent (e.g., NaBH(OAc)₃). Carefully control stoichiometry in the precursor synthesis steps.[17]
Incomplete Reaction Insufficient reaction time or temperature; Poor choice of base (for C-N coupling); Catalyst poisoning.Increase reaction time/temperature; Screen alternative bases (e.g., NaOᵗBu vs Cs₂CO₃); Purify starting materials thoroughly to remove potential catalyst poisons (e.g., sulfur compounds).

Table 4. Common troubleshooting guide for 1,4-diazepane synthesis.

Conclusion

The intramolecular cyclization to form the 1,4-diazepane ring is a versatile and indispensable tool in medicinal chemistry and drug development. By understanding the mechanistic nuances of key transformations—including reductive amination, palladium-catalyzed C-N coupling, and ring-closing metathesis—researchers can strategically design and execute syntheses of novel diazepane derivatives. The protocols and insights provided in this guide serve as a foundational resource for tackling the synthesis of this important heterocyclic scaffold, enabling the continued exploration of its vast therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of Suvorexant Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Suvorexant and Its Synthesis

Suvorexant, marketed as Belsomra®, is a first-in-class dual orexin receptor antagonist developed by Merck & Co. for the treatment of insomnia.[1][2] By blocking the binding of the wake-promoting neuropeptides orexin A and orexin B to their receptors, OX1R and OX2R, Suvorexant facilitates the transition to and maintenance of sleep. The intricate molecular architecture of Suvorexant presents significant challenges for its large-scale synthesis, demanding a robust, cost-effective, and stereoselective manufacturing process. This document provides a detailed overview of the key considerations and established protocols for the industrial production of Suvorexant's core intermediates, reflecting the evolution from early medicinal chemistry routes to optimized commercial processes.

The primary challenges in the large-scale synthesis of Suvorexant revolve around the construction of two key fragments: the chiral 1,4-diazepane ring and the 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety. The stereocenter in the diazepane ring is crucial for the drug's therapeutic activity, necessitating a highly enantioselective synthetic strategy. Early synthetic approaches often relied on chiral chromatography or classical resolution, methods that are generally not amenable to large-scale production due to high costs and low throughput.[3][4] Consequently, the development of asymmetric syntheses has been a major focus of process chemistry research.

This guide will dissect the synthetic pathways to these key intermediates, offering a comparative analysis of different strategies and providing detailed protocols for select transformations. The emphasis will be on the "why" behind the methodological choices, providing researchers and drug development professionals with a deeper understanding of the process chemistry involved in bringing this important therapeutic agent to market.

Part 1: Synthesis of the Chiral Diazepane Core

The (R)-5-methyl-1,4-diazepane fragment is the stereochemical heart of Suvorexant. The evolution of its synthesis from racemic routes requiring resolution to asymmetric strategies is a testament to the advancements in modern process chemistry.

Route A: Racemic Synthesis and Classical Resolution

An early and more direct approach to the diazepane core involves an intramolecular reductive amination. However, this method initially produces a racemic mixture that must be resolved to isolate the desired (R)-enantiomer.

A common precursor for this route is prepared via a Michael addition of N-Boc-1,2-diaminoethane to methyl vinyl ketone.[5] The resulting intermediate undergoes intramolecular reductive amination to form the racemic diazepane. While effective for producing the core structure, the subsequent resolution step adds complexity and reduces the overall yield of the desired enantiomer.

Protocol 1: Racemic Diazepane Synthesis and Resolution

Step 1: Synthesis of the Aminoketone Precursor

  • To a solution of N-Boc-1,2-diaminoethane in a suitable solvent (e.g., methanol), add methyl vinyl ketone at a controlled temperature.

  • Stir the reaction mixture until the Michael addition is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the crude aminoketone precursor.

Step 2: Intramolecular Reductive Amination

  • Dissolve the crude aminoketone precursor in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.

  • Stir the reaction until the cyclization is complete.

  • Work up the reaction by quenching the excess reducing agent and extracting the product into an organic solvent.

  • Purify the crude product to obtain the racemic diazepane.

Step 3: Classical Resolution

  • Dissolve the racemic diazepane in a suitable solvent.

  • Add a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

  • Selectively crystallize one of the diastereomeric salts.

  • Isolate the desired diastereomer by filtration.

  • Liberate the free base of the desired (R)-enantiomer by treatment with a base.

Route B: Asymmetric Synthesis from Chiral Precursors

To circumvent the inefficiencies of classical resolution, asymmetric syntheses utilizing chiral starting materials have been developed. A notable approach begins with (R)-3-aminobutyric acid, which introduces the desired stereochemistry at an early stage.[1]

This strategy involves a series of protection, condensation, deprotection, and cyclization steps to construct the chiral diazepane ring, thereby avoiding the formation of a racemic mixture and the need for a resolution step.[1] This approach is generally more efficient for large-scale production due to its higher stereoselectivity and overall yield.[6]

Protocol 2: Asymmetric Synthesis of the Chiral Diazepane from (R)-3-Aminobutyric Acid

Step 1: Protection of (R)-3-Aminobutyric Acid

  • Dissolve (R)-3-aminobutyric acid in a suitable solvent mixture (e.g., dioxane and water).

  • Add a base, such as sodium hydroxide, to adjust the pH.

  • Add di-tert-butyl dicarbonate (Boc)₂O to protect the amino group.

  • Stir the reaction at room temperature until the protection is complete.

  • Work up the reaction to isolate the Boc-protected (R)-3-aminobutyric acid.

Step 2: Amide Coupling

  • Couple the Boc-protected (R)-3-aminobutyric acid with a suitable amine partner, such as N-benzylglycine ethyl ester, using a peptide coupling reagent (e.g., EDC/HOBt).

  • Monitor the reaction for completion.

  • Isolate and purify the resulting dipeptide intermediate.

Step 3: Deprotection and Cyclization

  • Selectively deprotect the Boc group under acidic conditions (e.g., using HCl in ethyl acetate).

  • Neutralize the resulting amine salt.

  • Induce intramolecular cyclization, which may be facilitated by heating, to form the diazepanedione precursor.

Step 4: Reduction

  • Reduce the diazepanedione using a strong reducing agent, such as lithium aluminum hydride (LAH) or borane, to obtain the final chiral diazepane.

  • Carefully quench the reaction and work up to isolate the desired product.

Comparative Analysis of Diazepane Synthesis Routes

Parameter Route A: Racemic Synthesis & Resolution Route B: Asymmetric Synthesis
Starting Material AchiralChiral ((R)-3-aminobutyric acid)
Stereocontrol Post-synthesis resolutionSubstrate-controlled
Overall Yield Lower (max 50% theoretical for desired enantiomer)Higher
Process Steps Fewer core steps, but resolution adds complexityMore linear steps
Scalability Less favorable due to resolutionMore favorable
Cost of Goods Potentially higher due to wasted enantiomer and resolving agentPotentially lower due to higher efficiency

Part 2: Synthesis of the Triazole-Benzoic Acid Moiety

The 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid fragment is another crucial intermediate in the synthesis of Suvorexant. Its preparation typically involves the coupling of a substituted benzoic acid with 1,2,3-triazole.

A common method for this transformation is a copper-catalyzed N-arylation reaction.[7] However, a significant challenge in this reaction is the regioselectivity, as the arylation can occur on different nitrogen atoms of the triazole ring, leading to the formation of undesired isomers.[7] Process optimization often focuses on maximizing the yield of the desired 2-substituted triazole isomer.

Protocol 3: Synthesis of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid

Step 1: Copper-Catalyzed N-Arylation

  • In a reaction vessel, combine 2-bromo-5-methylbenzoic acid, 1,2,3-triazole, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine), and a base (e.g., potassium carbonate) in a high-boiling solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir until the starting material is consumed.

  • Cool the reaction mixture and perform a work-up to remove the copper catalyst and other inorganic salts. This may involve treatment with an acid and extraction.

  • Isolate the crude product, which will be a mixture of triazole isomers.

Step 2: Isomer Separation and Purification

  • The separation of the desired 2-substituted triazole from the undesired 1-substituted isomer can be challenging.[7]

  • One reported method involves the selective formation of a sodium salt of the desired isomer, which can be isolated based on its differential solubility.[7]

  • Alternatively, chromatographic purification may be employed, although this is less desirable for large-scale production.

  • After isolation, the desired isomer is acidified to yield the final 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Part 3: Final Amide Coupling and API Formation

The final step in the synthesis of Suvorexant is the amide coupling of the chiral diazepane core with the triazole-benzoic acid moiety. This is typically achieved using standard peptide coupling conditions.

Protocol 4: Final Amide Coupling

  • Activate the carboxylic acid of 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid using a suitable activating agent (e.g., converting it to an acid chloride with oxalyl chloride or thionyl chloride, or using a peptide coupling reagent like EDC/HOBt).[7][8]

  • In a separate vessel, dissolve the chiral diazepane intermediate and a base (e.g., triethylamine or N-methylmorpholine) in an appropriate solvent (e.g., dichloromethane or THF).

  • Slowly add the activated acid to the solution of the diazepane.

  • Stir the reaction at room temperature until the coupling is complete.

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Purify the crude Suvorexant by recrystallization from a suitable solvent system to obtain the final active pharmaceutical ingredient (API) with high purity.[3][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Suvorexant_Synthesis_Overview cluster_diazepane Part 1: Chiral Diazepane Synthesis cluster_triazole Part 2: Triazole-Benzoic Acid Synthesis cluster_final Part 3: Final Coupling N-Boc-1,2-diaminoethane N-Boc-1,2-diaminoethane Racemic_diazepane Racemic_diazepane N-Boc-1,2-diaminoethane->Racemic_diazepane Michael Add. & Reductive Amination Methyl_vinyl_ketone Methyl_vinyl_ketone Methyl_vinyl_ketone->Racemic_diazepane Chiral_diazepane Chiral_diazepane Racemic_diazepane->Chiral_diazepane Resolution Suvorexant Suvorexant Chiral_diazepane->Suvorexant Amide Coupling R-3-aminobutyric_acid R-3-aminobutyric_acid R-3-aminobutyric_acid->Chiral_diazepane Asymmetric Synthesis 2-bromo-5-methylbenzoic_acid 2-bromo-5-methylbenzoic_acid Triazole_benzoic_acid Triazole_benzoic_acid 2-bromo-5-methylbenzoic_acid->Triazole_benzoic_acid Cu-catalyzed N-Arylation 1,2,3-triazole 1,2,3-triazole 1,2,3-triazole->Triazole_benzoic_acid Triazole_benzoic_acid->Suvorexant Diazepane_Routes cluster_route_a Route A: Racemic Synthesis cluster_route_b Route B: Asymmetric Synthesis A1 Achiral Starting Materials A2 Intramolecular Reductive Amination A1->A2 A3 Racemic Diazepane A2->A3 A4 Classical Resolution A3->A4 A5 (R)-Diazepane A4->A5 B1 (R)-3-Aminobutyric Acid B2 Protection & Coupling B1->B2 B3 Deprotection & Cyclization B2->B3 B4 Reduction B3->B4 B5 (R)-Diazepane B4->B5

References

Application Notes and Protocols: Biocatalytic Approaches to Chiral 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,4-Diazepanes in Modern Drug Discovery

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility allows it to interact with a wide range of biological targets, making it a valuable building block in medicinal chemistry. The stereochemistry of substituents on the diazepane ring often plays a crucial role in determining the pharmacological activity and safety profile of a drug candidate. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 1,4-diazepanes is of paramount importance to the pharmaceutical industry.[3][4]

Traditional chemical methods for the synthesis of chiral 1,4-diazepanes often rely on chiral pool synthesis, resolution of racemates, or transition-metal-catalyzed asymmetric reactions.[4][5] While effective, these approaches can suffer from limitations such as the availability of suitable chiral starting materials, the generation of stoichiometric waste, and the use of expensive and potentially toxic heavy metal catalysts.[6]

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules, offering high enantioselectivity, mild reaction conditions, and a reduced environmental footprint.[7][8] This application note provides a detailed guide to the state-of-the-art biocatalytic strategies for the synthesis of chiral 1,4-diazepanes, with a focus on the use of imine reductases (IREDs) for intramolecular asymmetric reductive amination (IARA).

Core Biocatalytic Strategy: Intramolecular Asymmetric Reductive Amination (IARA) with Imine Reductases (IREDs)

The most direct and elegant biocatalytic approach to chiral 1,4-diazepanes is the intramolecular asymmetric reductive amination of an amino-ketone precursor. This reaction proceeds via an in situ-formed cyclic imine intermediate, which is then stereoselectively reduced by an imine reductase (IRED) to yield the desired chiral diazepane.[6][9]

IREDs, also known as reductive aminases (RedAms), are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of C=N bonds.[10][11] Their ability to create chiral amines with high enantiomeric excess makes them invaluable tools for synthetic chemists.[11] A key advantage of this biocatalytic approach is the potential to generate either the (R)- or (S)-enantiomer of the target molecule by selecting an appropriate IRED with the desired stereopreference.[6][9]

The general workflow for an IRED-catalyzed IARA is depicted below:

IRED_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Work-up & Analysis Substrate Amino-ketone Substrate ReactionMix Reaction Mixture (Substrate, Enzyme, Buffer) Substrate->ReactionMix Enzyme IRED & Cofactor Regeneration System Enzyme->ReactionMix Buffer Buffer & Reagents Buffer->ReactionMix Incubation Incubation (Controlled Temp. & Agitation) ReactionMix->Incubation Extraction Product Extraction Incubation->Extraction Purification Chromatography Extraction->Purification Analysis Chiral HPLC/GC for ee determination Purification->Analysis Product Enantiopure 1,4-Diazepane Analysis->Product

Figure 1: General experimental workflow for IRED-catalyzed synthesis of chiral 1,4-diazepanes.

Mechanism of IRED-Catalyzed Intramolecular Asymmetric Reductive Amination

The catalytic cycle begins with the spontaneous cyclization of the linear amino-ketone substrate to form a transient cyclic imine. This imine then enters the active site of the IRED, where it is asymmetrically reduced by a hydride transfer from the NADPH cofactor, yielding the chiral 1,4-diazepane. The oxidized NADP+ is then recycled back to NADPH by a cofactor regeneration system, typically involving a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose).

IRED_Mechanism cluster_cycle IRED Catalytic Cycle cluster_cofactor Cofactor Regeneration AminoKetone Amino-ketone Substrate CyclicImine Cyclic Imine Intermediate AminoKetone->CyclicImine Spontaneous Cyclization IRED_NADPH IRED-NADPH CyclicImine->IRED_NADPH Binding IRED_NADP IRED-NADP+ IRED_NADPH->IRED_NADP Hydride Transfer ChiralDiazepane Chiral 1,4-Diazepane IRED_NADP->ChiralDiazepane Product Release NADP NADP+ IRED_NADP->NADP Cofactor Dissociation NADPH NADPH NADP->NADPH Reduction NADPH->IRED_NADPH Cofactor Binding GDH Glucose Dehydrogenase Gluconolactone Gluconolactone GDH->Gluconolactone By-product Glucose Glucose Glucose->GDH Co-substrate

Figure 2: Mechanism of IRED-catalyzed IARA with cofactor regeneration.

Experimental Protocols

Protocol 1: Screening of Imine Reductases for Chiral 1,4-Diazepane Synthesis

Rationale: The initial and most critical step is the identification of a suitable IRED that exhibits high activity and enantioselectivity towards the target amino-ketone substrate. A panel of diverse IREDs, including both (R)- and (S)-selective enzymes, should be screened to find the optimal biocatalyst.

Materials:

  • Amino-ketone substrate

  • IRED screening kit (containing a panel of lyophilized IREDs)

  • NADP+ or NAD+

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • DMSO (for substrate solubilization)

  • 96-well microtiter plates

  • Incubating shaker

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical instrument (e.g., chiral HPLC or GC)

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing buffer, NADP+, glucose, and GDH.

  • Dispense IREDs: In the wells of a 96-well plate, dispense a small amount (e.g., 1-2 mg) of each lyophilized IRED from the screening kit.

  • Prepare substrate stock solution: Dissolve the amino-ketone substrate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Initiate the reaction:

    • Add the master mix to each well containing the IREDs.

    • Add the substrate stock solution to each well to a final concentration of 1-10 mM. The final DMSO concentration should be kept low (typically <5% v/v) to avoid enzyme inhibition.

    • Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm) for 16-24 hours.

  • Quench the reaction: Add the quenching solution to each well to stop the reaction and precipitate the enzyme.

  • Analyze the results: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant by chiral HPLC or GC to determine the conversion and enantiomeric excess (% ee) for each IRED.

Self-Validation and Interpretation: A successful screening will identify one or more "hits" – IREDs that produce the desired chiral 1,4-diazepane with high conversion and excellent enantioselectivity (>95% ee). The results will guide the selection of the best enzyme for preparative-scale synthesis.

Protocol 2: Preparative-Scale Synthesis of a Chiral 1,4-Diazepane

Rationale: This protocol describes the scale-up of the enzymatic reaction to produce a significant quantity of the target chiral 1,4-diazepane. The conditions are optimized based on the results from the screening protocol.

Materials:

  • Selected IRED (lyophilized powder or whole-cell preparation)

  • Amino-ketone substrate

  • NADP+

  • Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Reaction vessel (e.g., jacketed glass reactor)

  • pH meter and controller

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Drying agent (e.g., Na2SO4 or MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Set up the reaction: In the reaction vessel, dissolve NADP+, glucose, and GDH in the potassium phosphate buffer. Adjust the pH to 7.5 if necessary.

  • Add the enzyme: Add the selected IRED to the reaction mixture and stir until fully dissolved or suspended.

  • Add the substrate: Add the amino-ketone substrate to the reaction mixture. The substrate can be added as a solid or as a concentrated solution in a water-miscible co-solvent.

  • Incubate: Maintain the reaction at the optimal temperature (e.g., 30-37 °C) with gentle stirring. Monitor the pH and adjust as needed, as the oxidation of glucose to gluconic acid will cause a decrease in pH.

  • Monitor the reaction: Periodically take samples from the reaction mixture and analyze them by HPLC or GC to monitor the conversion of the substrate to the product.

  • Work-up:

    • Once the reaction has reached completion, quench the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure chiral 1,4-diazepane.

  • Characterization: Confirm the identity and purity of the product by standard analytical techniques (NMR, MS). Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation: Performance of Selected Imine Reductases

The selection of an appropriate IRED is crucial for the successful synthesis of the desired chiral 1,4-diazepane. The table below summarizes the performance of several IREDs in the synthesis of a key precursor to the drug suvorexant.[5][6][9]

EnzymeOriginStereoselectivityConversion (%)Enantiomeric Excess (%)
IR1 (mutant)Leishmania major(R)>99>99
IR25Micromonospora echinaurantiaca(S)>99>99
IRED from Streptomyces sp.Streptomyces sp.(R)>95>99

Table 1: Performance of selected IREDs for the synthesis of a chiral 1,4-diazepane intermediate. Data synthesized from multiple sources.[6][9][12]

Alternative Biocatalytic Approaches: Transaminases and Lipases

While IREDs offer a direct route to chiral 1,4-diazepanes, other enzyme classes can also be employed, particularly for the synthesis of chiral precursors.

Transaminases (TAs)

Transaminases, specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[13] They can be used to synthesize chiral amines from prochiral ketones with high enantioselectivity.[14][15] In the context of 1,4-diazepane synthesis, a transaminase could be used to asymmetrically synthesize a chiral amino-ketone precursor, which could then be cyclized in a subsequent step.

Lipases

Lipases are hydrolases that can be used for the kinetic resolution of racemic mixtures.[16][17] In this approach, a racemic 1,4-diazepane derivative (e.g., an ester or amide) is treated with a lipase, which selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. While this method can be effective, its maximum theoretical yield is limited to 50% for a single enantiomer.

Conclusion and Future Outlook

Biocatalytic methods, particularly the use of imine reductases for intramolecular asymmetric reductive amination, provide a powerful, efficient, and sustainable platform for the synthesis of enantiopure 1,4-diazepanes.[3][18] These enzymatic approaches offer significant advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact.[7][8] The continued discovery and engineering of novel IREDs and other enzymes will undoubtedly expand the scope of biocatalysis in the synthesis of complex chiral molecules for the pharmaceutical industry.[19]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Methyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this important heterocyclic compound. As a key intermediate in the synthesis of pharmaceuticals like the insomnia drug Suvorexant, robust and efficient production of 5-Methyl-1,4-diazepane is critical.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated, high-yield experimental protocol. We will explore the underlying chemical principles to empower you to diagnose and resolve common synthetic challenges.

Section 1: Understanding the Core Synthesis Pathway

The most common and scalable approach to synthesizing 5-Methyl-1,4-diazepane and its N-protected analogues involves a two-stage process: the formation of a cyclic dione intermediate followed by its reduction. A key strategy involves the intramolecular cyclization of a linear precursor, which is then reduced to form the diazepane ring.[1]

A representative synthetic pathway starts from an appropriately substituted amino acid derivative, proceeds through a deprotection and intramolecular cyclization to form a 1,4-diazepane-2,5-dione, and is completed by a powerful reduction agent like Lithium Aluminum Hydride (LiAlH₄).[1]

Synthesis_Pathway cluster_0 Step 1: Intramolecular Cyclization cluster_1 Step 2: Reduction Start Linear Amino Acid Precursor Dione (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione Start->Dione Deprotection & Intramolecular Cyclization (e.g., NaOMe in Methanol) Final_Product (R)-1-Benzyl-5-methyl- 1,4-diazepane Dione_reduction (R)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione Dione_reduction->Final_Product Reduction (e.g., LiAlH₄ in THF)

Caption: General synthetic route for N-protected 5-Methyl-1,4-diazepane.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis.

Q1: My intramolecular cyclization to form the diazepane-dione intermediate is resulting in a low yield. What are the likely causes and solutions?

A1: Low yields in the cyclization step are often due to competing side reactions or incomplete conversion.

  • Causality & Explanation: The desired intramolecular cyclization competes with intermolecular polymerization, especially at high concentrations. If the linear precursor has other reactive sites, alternative, undesired ring structures (e.g., five- or six-membered rings) could form.[3] The choice of base and solvent is critical to favor the desired seven-membered ring formation.[3]

  • Troubleshooting & Optimization:

    • High Dilution: Perform the cyclization under high-dilution conditions (i.e., slow addition of the substrate to a large volume of solvent). This favors the intramolecular reaction over intermolecular polymerization.

    • Base and Solvent Selection: The combination of sodium methoxide in methanol is a common choice for this type of cyclization.[1] Ensure the base is fresh and the solvent is anhydrous, as water can interfere with the reaction.

    • Temperature Control: Stirring the reaction at room temperature is often sufficient.[1] However, if the reaction is slow, gentle heating might be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition at higher temperatures.

Q2: The reduction of the diazepane-dione with LiAlH₄ is incomplete or yields multiple products. How can I improve this step?

A2: This critical reduction step can be problematic if not executed carefully. The amide carbonyls of the dione are relatively unreactive and require a potent reducing agent.

  • Causality & Explanation: Lithium Aluminum Hydride (LiAlH₄) is extremely reactive and moisture-sensitive. Inadequate amounts of LiAlH₄ or its deactivation by moisture will lead to incomplete reduction, resulting in intermediates where only one of the two carbonyl groups is reduced. Over-reduction is generally not an issue, but side reactions can occur if the reaction temperature is not controlled.

  • Troubleshooting & Optimization:

    • Ensure Anhydrous Conditions: Use freshly dried THF as the solvent. Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Sufficient Reducing Agent: A significant excess of LiAlH₄ is typically required to ensure complete reduction of both amide carbonyls. A molar ratio of 6 equivalents of LiAlH₄ to 1 equivalent of the dione has been shown to be effective.[1]

    • Controlled Addition and Temperature: Add the LiAlH₄ portion-wise to a cooled solution (0 °C) of the dione in THF.[1] This helps to manage the exothermic reaction. After the addition, allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.[1]

    • Proper Quenching: The workup is equally critical. A Fieser workup (sequential, careful addition of water, then 15% NaOH solution, then more water) is a standard and effective method for quenching the excess LiAlH₄ and precipitating aluminum salts, which can then be filtered off.

Q3: I am observing over-alkylation during a reductive amination approach to modify the diazepane ring. What is causing this and how can it be prevented?

A3: Reductive amination is a powerful tool but can lead to a mixture of products if not properly controlled.

  • Causality & Explanation: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting amine, leading to it reacting again with the aldehyde or ketone. This results in a mixture of mono-, di-, and sometimes even tri-substituted products.[3][4]

  • Troubleshooting & Optimization:

    • Control Stoichiometry: Use a slight excess of the amine relative to the carbonyl compound to favor the formation of the mono-alkylated product.

    • Choice of Reducing Agent: Use a less reactive or sterically hindered reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium borohydride (NaBH₄) for reductive aminations as it is milder and more selective for the iminium ion over the carbonyl group, reducing the likelihood of side reactions.[1]

    • Stepwise Addition: A 'multi-addition' procedure, where the aldehyde and reducing agent are added in portions, can sometimes drive the reaction towards the desired polysubstituted product if that is the goal, or help control it if mono-substitution is desired.[4]

Troubleshooting_Workflow start Low Yield or Impure Product check_step Identify Problematic Step (TLC, LC-MS, NMR) start->check_step cyclization Issue: Cyclization Step check_step->cyclization Impurities in Dione Intermediate reduction Issue: Reduction Step check_step->reduction Incomplete Reduction or Multiple Reduction Products purification Issue: Purification check_step->purification Difficulty in Final Isolation sol_cyclization Solution: - Use High Dilution - Check Base/Solvent Quality - Optimize Temperature cyclization->sol_cyclization sol_reduction Solution: - Ensure Anhydrous Conditions - Use Sufficient LiAlH₄ - Control Temperature - Proper Quenching reduction->sol_reduction sol_purification Solution: - Column Chromatography - Recrystallization/Salt Formation - Check pH during Extraction purification->sol_purification

Caption: A decision workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful synthesis? A1: The three most critical parameters are:

  • Reagent Quality: Ensure all starting materials are pure and solvents are anhydrous, especially for the LiAlH₄ reduction step.

  • Atmosphere Control: Both the cyclization (if using a strong base like NaOMe) and the reduction steps should be carried out under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric moisture and CO₂.

  • Temperature Management: Careful temperature control during the addition of LiAlH₄ is crucial to prevent runaway reactions and improve selectivity.

Q2: How can I monitor the progress of the reaction? A2: Thin Layer Chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material, intermediate, and product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more precise monitoring, LC-MS is highly recommended to confirm the masses of the species present in the reaction mixture.

Q3: My final product is an oil and difficult to purify by column chromatography. What are my options? A3: Purifying polar amines can be challenging. If column chromatography is not effective, consider converting the final product into a salt (e.g., hydrochloride or tartrate salt).[5] Salts are often crystalline solids that can be easily purified by recrystallization. The pure free base can then be regenerated by treatment with a suitable base.

Q4: Are there alternative, greener synthetic methods available? A4: Yes, biocatalysis is an emerging area for the synthesis of chiral diazepanes. Research has shown that imine reductases (IREDs) can be used for the intramolecular asymmetric reductive amination of aminoketone precursors to yield chiral 1,4-diazepanes with high enantioselectivity.[2][6] This approach can offer a more sustainable alternative to traditional chemical methods.

Section 4: Optimized Experimental Protocol

This protocol details the synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane from a dione intermediate.[1]

Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

  • To a solution of the linear amino acid precursor, (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate, in methanol, add sodium methoxide.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dione, which can be used in the next step without further purification.

Step 2: Reduction to (R)-1-benzyl-5-methyl-1,4-diazepane

  • Set up an oven-dried, three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Charge the flask with a solution of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄) (6.0 eq) in several small portions to the stirred solution.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once complete, cool the flask back to 0 °C and carefully quench the reaction by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by silica gel column chromatography to obtain the final product.

Section 5: Data Summary Table

The following table summarizes typical reaction parameters and expected outcomes for the key reduction step.

ParameterValue / ConditionRationale / Expected Outcome
Starting Material (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dioneDione intermediate for reduction.
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful agent capable of reducing amides.
Stoichiometry 1 : 6 (Dione : LiAlH₄)Molar excess ensures complete reduction of both carbonyls.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, stable to LiAlH₄.
Temperature 0 °C to Room TemperatureInitial cooling controls exotherm, warming ensures completion.
Reaction Time ~4-6 hoursTypical time for complete conversion after LiAlH₄ addition.
Workup Fieser Method (H₂O, NaOH, H₂O)Safely quenches excess LiAlH₄ and gives easily filterable salts.
Typical Yield 60-80% (after purification)Expected yield for a successful, optimized reaction.

References

Technical Support Center: Optimizing Intramolecular Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for intramolecular reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclization reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Section 1: The Core Mechanism & Critical Parameters

Understanding the reaction mechanism is the foundation of effective troubleshooting. Intramolecular reductive amination is a two-step process occurring within a single molecule:

  • Iminium Ion Formation: The terminal amine attacks the carbonyl group (aldehyde or ketone) to form a hemiaminal intermediate. Under mildly acidic conditions, this intermediate dehydrates to form a cyclic iminium ion. This step is reversible and often the rate-limiting part of the sequence.[1]

  • Reduction: A hydride reducing agent selectively reduces the electrophilic iminium ion to yield the final cyclic amine product.[2]

The success of the reaction hinges on the delicate balance between these two steps. The key is to favor iminium ion formation and ensure its subsequent reduction occurs faster than the reduction of the starting carbonyl group.[1][3]

G cluster_0 Step 1: Iminium Ion Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A Amino-Carbonyl Starting Material B Hemiaminal Intermediate A->B Intramolecular Nucleophilic Attack F Alcohol Byproduct A->F Competing Carbonyl Reduction C Cyclic Iminium Ion B->C Dehydration (Acid-Catalyzed, -H2O) C->B Hydration (+H2O) E Final Cyclic Amine (Product) C->E Hydride Attack on Iminium Ion D Reducing Agent (e.g., NaBH(OAc)3) G Start Reaction Issue Identified (e.g., Low Yield) CheckSM Is Starting Material (SM) Consumed? (Check by TLC/LCMS) Start->CheckSM ImineIssue Problem: Inefficient Iminium Ion Formation CheckSM->ImineIssue No ReductionIssue Problem: Inefficient Reduction Step CheckSM->ReductionIssue Yes, but no product SideProductIssue Problem: Byproduct Formation CheckSM->SideProductIssue Yes, but major byproducts OptimizeImine Solutions: 1. Check/Adjust pH to 4-6. 2. Add dehydrating agent (e.g., 4Å MS). 3. Increase temperature (e.g., RT to 40°C). 4. Increase reaction time for imine formation. ImineIssue->OptimizeImine OptimizeReduction Solutions: 1. Use fresh, anhydrous reducing agent. 2. Ensure compatibility with solvent. 3. Increase equivalents of reducing agent (1.5-2.0 eq). 4. Switch to a more powerful (but less selective) reductant if steric hindrance is high. ReductionIssue->OptimizeReduction OptimizeSideProducts Solutions: 1. Use a more selective reducing agent (STAB). 2. Use high dilution conditions to prevent intermolecular reactions. 3. Pre-form imine before adding reductant. SideProductIssue->OptimizeSideProducts

References

Technical Support Center: Enhancing Enantiomeric Excess in Chiral Diazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of chiral diazepines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to achieve high enantiomeric excess (ee). The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Introduction: The Challenge of Chirality in Diazepine Synthesis

Chiral diazepines are a critical class of compounds in medicinal chemistry, often exhibiting stereospecific biological activity. The seven-membered diazepine ring can adopt a chiral boat-shaped conformation, leading to the existence of enantiomers even without a stereogenic center on the ring itself.[1][2] Achieving high enantiomeric excess in the synthesis of these molecules is paramount, as the "wrong" enantiomer can be inactive or even elicit undesirable side effects. This guide provides practical, experience-driven advice to help you navigate the complexities of asymmetric diazepine synthesis and systematically enhance your enantiomeric outcomes.

Troubleshooting Guide & FAQs

Section 1: Catalyst and Ligand Issues

Question 1: My enantiomeric excess is consistently low. Could the chiral catalyst or ligand be the problem?

Answer: Yes, the integrity and selection of your chiral catalyst and ligand are the most critical factors influencing enantioselectivity and a common starting point for troubleshooting.[3] Here’s a breakdown of potential issues:

  • Purity and Integrity: Ensure your chiral catalyst and any associated ligands are of high purity.[3] Even trace impurities can poison the catalyst or disrupt the formation of the active chiral catalytic species. For catalysts generated in situ, the purity of the precursors is equally important. Many catalysts and ligands are sensitive to air and moisture; meticulous handling under an inert atmosphere is crucial.[3]

  • Catalyst Loading: An insufficient catalyst loading can lead to a significant contribution from a non-selective background reaction, which will invariably lower the overall enantiomeric excess of your product.[3] It is essential to find the optimal catalyst loading where the catalyzed asymmetric reaction significantly outpaces any uncatalyzed racemic pathway.

  • Ligand Selection: The choice of chiral ligand is paramount. For instance, in the asymmetric hydrogenation of benzodiazepines, ligands like C4-TunePhos and phosphine-phosphoramidites have shown excellent results with iridium catalysts.[4] The steric and electronic properties of the ligand create the specific chiral environment necessary for high enantioselectivity. If you are experiencing low ee, screening a small library of related ligands with varying steric bulk or electronic properties is a highly recommended strategy.

  • Catalyst Activation and Preparation: If your catalyst requires pre-activation or is formed in situ, ensure this process is consistent and complete. Incomplete formation of the active catalyst can lead to irreproducible results and lower enantioselectivity.

Question 2: I'm observing significant batch-to-batch variation in my enantiomeric excess. What should I investigate?

Answer: Inconsistent results are often traced back to subtle, unintentional variations in your experimental setup and reagents.[5] Here's a checklist of critical parameters to standardize:

  • Reagent Purity and Water Content: The purity of all your starting materials, not just the catalyst, is vital. Trace impurities can have a significant impact.[5] Pay special attention to the water content of your solvent, as it can hydrolyze catalysts or alter the reaction environment.[5] Always use freshly distilled or anhydrous solvents from a reliable source.

  • Strictly Inert Atmosphere: For reactions sensitive to air and moisture, maintaining a rigorously inert atmosphere (e.g., high-purity argon or nitrogen) throughout the entire experiment is non-negotiable.[5] This includes the setup, reagent transfers, and the reaction itself.

  • Stirring and Temperature Control: Inconsistent stirring can create localized "hot spots" or concentration gradients, which can negatively affect the stereochemical outcome of the reaction.[5][6] Ensure your stirring is vigorous and consistent across all experiments. Precise and stable temperature control is also critical, as even small fluctuations can impact enantioselectivity.[6][7]

  • Catalyst Handling and Storage: The age and storage conditions of your catalyst and ligands can affect their activity.[5] If you are preparing the catalyst in situ, ensure the procedure is followed precisely every time.

Section 2: Reaction Condition Optimization

Question 3: How significantly do reaction parameters like solvent and temperature affect enantiomeric excess?

Answer: The choice of solvent and reaction temperature can have a dramatic impact on enantioselectivity, sometimes being the difference between a nearly racemic mixture and a highly enantiopure product.[5]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the relative stability of the diastereomeric transition states.[5] There is no universally "best" solvent. A systematic screening of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, diethyl ether) is a crucial step in optimizing any asymmetric synthesis.[8] For example, in some copper-catalyzed asymmetric conjugate additions, switching from toluene to diethyl ether has been shown to dramatically improve enantiomeric excess.[8]

  • Temperature Effects: Lowering the reaction temperature generally, but not always, leads to an increase in enantiomeric excess. This is because the difference in the free energy of activation (ΔΔG‡) between the two enantiomeric pathways becomes more significant relative to the available thermal energy (kT) at lower temperatures.[7] However, excessively low temperatures can significantly slow down the reaction rate, so a balance must be found. It is advisable to screen a range of temperatures to find the optimal point for your specific reaction.

Table 1: Illustrative Effect of Solvent and Temperature on Enantiomeric Excess

Catalyst SystemSubstrateSolventTemperature (°C)Enantiomeric Excess (% ee)
Rh/ZhaoPhos-L11aDibenzoazepine HClToluene2595
Rh/ZhaoPhos-L11aDibenzoazepine HClTHF2588
Rh/ZhaoPhos-L11aDibenzoazepine HClToluene0>99
Cu(OTf)₂ / Ligand XChalconeToluene075
Cu(OAc)₂ / Ligand XChalconeDiethyl Ether098

This table is a generalized representation based on common trends observed in asymmetric catalysis.[4][8]

Question 4: I'm performing a reaction that generates a new stereocenter, but the enantiomeric excess is poor. Could a retro-reaction be the issue?

Answer: Yes, the reversibility of a reaction can significantly erode the enantiomeric excess, especially if the product can racemize under the reaction conditions. For example, in some asymmetric aza-Michael reactions, a retro-Michael reaction can occur, leading to a decrease in the diastereomeric and enantiomeric ratios over time.[6]

Troubleshooting Strategies:

  • Monitor Reaction Progress: Carefully monitor the reaction over time by techniques like chiral HPLC or GC to determine the point of maximum enantiomeric excess.

  • Adjust Reaction Time: If a retro-reaction is suspected, quenching the reaction at the optimal time is crucial. Prolonged reaction times may be detrimental.[6]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes suppress the retro-reaction more than the forward reaction, leading to a higher net enantiomeric excess.[6]

Section 3: Analysis and Purification

Question 5: How do I accurately determine the enantiomeric excess of my chiral diazepine product?

Answer: The most common and reliable methods for determining enantiomeric excess are chiral chromatography techniques.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[3][9] Common CSPs are based on polysaccharide derivatives like amylose or cellulose.

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a capillary column with a chiral stationary phase to separate volatile enantiomers. For non-volatile compounds like many diazepines, derivatization may be necessary to increase volatility.[3]

Calculating Enantiomeric Excess:

The enantiomeric excess is calculated from the areas of the two enantiomer peaks in the chromatogram using the following formula:

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [10]

Question 6: Can I improve the enantiomeric excess of my product through purification?

Answer: While standard column chromatography on silica gel will not separate enantiomers, it is possible to improve the enantiomeric excess of a partially enriched sample through techniques like preparative chiral HPLC or crystallization.

  • Preparative Chiral HPLC: This is a scaled-up version of analytical chiral HPLC that allows for the physical separation and isolation of the individual enantiomers.

  • Crystallization: In some cases, it is possible to selectively crystallize one enantiomer from a non-racemic mixture, a process known as resolution by crystallization. This can be a very effective method for obtaining enantiopure material.

Experimental Protocols

Protocol 1: General Procedure for Catalyst/Ligand Screening
  • Setup: In a glovebox or under a strictly inert atmosphere, arrange an array of reaction vials, each equipped with a small stir bar.

  • Catalyst/Ligand Addition: To each vial, add the appropriate amount of the metal precursor and the specific chiral ligand to be screened.

  • Solvent Addition: Add the chosen anhydrous solvent to each vial.

  • Activation: If necessary, stir the catalyst/ligand solutions at the appropriate temperature for the required time to allow for the formation of the active catalyst.

  • Substrate Addition: Add the diazepine precursor to each vial.

  • Reaction: Stir the reactions at the desired temperature for a set period.

  • Quenching and Workup: Quench the reactions and perform a standard aqueous workup.

  • Analysis: Analyze the enantiomeric excess of the crude product from each reaction vial using chiral HPLC or GC.

Protocol 2: General Procedure for Chiral HPLC Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified diazepine product in the mobile phase.

  • Column Selection: Choose a suitable chiral column based on literature precedents or column screening. Polysaccharide-based columns are a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 90:10 v/v). This may require optimization to achieve baseline separation of the enantiomers.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the two enantiomers.

  • Calculation: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula provided above.[10]

Visualizing the Troubleshooting Process

Caption: A workflow for troubleshooting low enantiomeric excess.

References

Troubleshooting guide for the synthesis of Suvorexant intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Navigating Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of Suvorexant intermediates. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Amide Coupling Reactions

Question 1: Why is the yield of my amide coupling reaction between the chiral diazepane intermediate and the triazole carboxylic acid unexpectedly low?

Low yields in this critical bond-forming step are a frequent challenge. Several factors can contribute to poor conversion rates.[1]

  • Ineffective Coupling Reagents: The choice of coupling reagent is paramount for achieving high efficiency. Standard reagents may not be optimal for this specific substrate combination.

    • Solution: A screening of modern coupling reagents is recommended. Propylphosphonic anhydride (T3P®) has demonstrated effectiveness in similar amide bond formations. Other potent alternatives include HATU, HOBt/EDC, or COMU.[1] It is also beneficial to consider converting the carboxylic acid to its acid chloride, which can lead to a faster and cleaner reaction profile.[2]

  • Inadequate Base: The base plays a dual role: neutralizing the amine salt and activating the carboxylic acid. An inappropriate base can hinder the reaction.

    • Solution: Employ a non-nucleophilic and sufficiently strong base. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are common and effective choices. Ensure the base is anhydrous and used in the correct stoichiometric amount.[1]

  • Suboptimal Reaction Conditions: Temperature and solvent choice can significantly influence the reaction rate and the formation of side products.

    • Solution: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial. It is crucial to use an anhydrous solvent, such as DMF, DCM, or 2-MeTHF, to prevent hydrolysis of activated intermediates.[1]

Formation of the Chiral Diazepane Ring

Question 2: I am observing significant formation of impurities during the synthesis of the racemic diazepane intermediate via reductive amination. How can I minimize these byproducts?

The reductive amination to form the diazepane ring is a key step, but it can be prone to the formation of impurities that are difficult to remove.[3]

  • Common Impurities: Two common impurities that can form are over-reduction products or products resulting from side reactions of the starting materials or intermediates.[3][4]

    • Solution: Careful control of the reaction conditions is essential. The choice of reducing agent and the reaction temperature can influence the impurity profile. A weak base is sometimes added to prevent the cleavage of sensitive functional groups, such as the benzoxazole moiety, under the reaction conditions.[5]

Question 3: My chiral resolution of the diazepane intermediate is inefficient, resulting in low yields of the desired (R)-enantiomer.

Classical resolution can be a bottleneck in the synthesis, with the efficiency being highly dependent on the resolving agent and crystallization conditions.

  • Poor Filtration Properties: The choice of resolving agent can lead to the formation of salts with poor filtration characteristics, making isolation difficult.[1]

    • Solution: A screening of various resolving agents, such as different tartaric acid derivatives, mandelic acid, or camphorsulfonic acid, is recommended. Additionally, exploring different solvent systems for the crystallization is crucial, as solubility plays a key role in effective resolution.[1]

  • Alternative Approaches: In some cases, classical resolution may not be the most efficient method.

    • Solution: Consider enantioselective synthesis as a superior alternative. Introducing chirality early in the synthetic sequence can circumvent the need for resolution. For Suvorexant, a highly efficient asymmetric reductive amination using a Ru-based transfer hydrogenation catalyst has been developed, affording the desired diazepane in high yield and enantiomeric excess.[4][6] Another advanced method is the use of a biocatalyst, such as a transaminase, which can provide excellent enantioselectivity.[3][4]

Protecting Group Manipulations

Question 4: I am experiencing a loss of enantiomeric purity during the deprotection of the Boc-protected chiral amine intermediate. What can I do to prevent this?

Harsh deprotection conditions can lead to racemization, compromising the stereochemical integrity of the chiral center.[1]

  • Acid-catalyzed Racemization: Strong acidic conditions used for Boc deprotection can sometimes lead to a loss of enantiomeric excess (ee).

    • Solution: Employ mild deprotection conditions. Using methanesulfonic acid or HCl in dioxane, followed by careful neutralization with a non-nucleophilic base like triethylamine or sodium bicarbonate, is a common and effective strategy.[1] It is also crucial to monitor the enantiomeric excess at each step using chiral HPLC to identify any steps where racemization may be occurring.[1] An optimized procedure involves using a 4.0 mol/L solution of hydrochloric acid in ethyl acetate for the de-BOC reaction, followed by recrystallization to enhance purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of Suvorexant?

The synthesis of Suvorexant typically involves the coupling of two key fragments: a chiral 1,4-diazepane derivative and a substituted benzoic acid.[7] A common chiral intermediate is (R)-5-methyl-1,4-diazepane. The other key fragment is 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[2] Another important intermediate is 5-chloro-1,3-benzoxazole, which is coupled in the final step of some synthetic routes.[4]

Q2: What are some of the common synthetic routes to Suvorexant?

Several synthetic strategies for Suvorexant have been reported, evolving from early medicinal chemistry routes to more efficient large-scale manufacturing processes.[2]

  • Early Routes: Often involved the synthesis of a racemic diazepane intermediate followed by chiral resolution using techniques like chiral HPLC.[2]

  • Large-Scale Synthesis: Focused on developing more efficient and scalable methods, such as asymmetric reductive amination to establish the chiral center of the diazepane ring, thus avoiding a separate resolution step.[2][4]

  • Optimized Laboratory Syntheses: Have focused on improving yields, reducing the number of steps, and utilizing more environmentally friendly reagents.[3] Some modern approaches avoid the use of highly toxic reagents like methyl vinyl ketone.[8][9]

Q3: Are there any specific safety precautions to consider when working with the intermediates of Suvorexant?

Yes, as with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Some specific points to consider for Suvorexant synthesis include:

  • Methyl Vinyl Ketone: Some older synthetic routes utilize methyl vinyl ketone, which is a toxic and flammable compound.[8][9] Newer routes have been developed to avoid its use.

  • Residual Solvents: The synthesis of Suvorexant involves the use of various organic solvents, some of which are classified as toxic. It is important to have robust methods, such as headspace gas chromatography (HS-GC), to ensure that residual solvent levels in the final active pharmaceutical ingredient (API) are within acceptable limits.[3]

Data and Protocols

Table 1: Comparison of Coupling Reagents for Amide Bond Formation
Coupling ReagentCommon Co-reagent/BaseTypical SolventKey Advantages
EDCHOBt, DIPEADMF, DCMReadily available, well-established.
HATUDIPEA, NMMDMFHigh reactivity, often successful for hindered couplings.
T3P®Pyridine, DIPEA2-MeTHF, EtOAcEffective for difficult amidations, clean workup.
Oxalyl ChlorideDMF (cat.), TriethylamineDCMForms highly reactive acid chloride, fast reaction.[2]
Experimental Protocol: Asymmetric Reductive Amination for Chiral Diazepane Synthesis

This protocol is a generalized representation based on literature descriptions of asymmetric transfer hydrogenation.[4]

  • Catalyst Preparation: In an inert atmosphere glovebox, charge a reaction vessel with the appropriate ruthenium-based catalyst and a suitable chiral ligand.

  • Reaction Setup: To a separate oven-dried flask under an inert atmosphere, add the ketone precursor and a suitable solvent (e.g., degassed alcohol).

  • Addition of Reagents: Add the amine source and a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Reaction Execution: Add the prepared catalyst solution to the reaction mixture. Heat the reaction to the optimized temperature and monitor for completion by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench appropriately. Extract the product with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired chiral diazepane.

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Low Amide Coupling Yield

Troubleshooting_Workflow start Low Yield in Amide Coupling check_reagents Verify Reagent Quality (Coupling Agent, Base, Solvents) start->check_reagents screen_coupling Screen Alternative Coupling Reagents (e.g., HATU, T3P®) check_reagents->screen_coupling Reagents OK optimize_base Optimize Base (e.g., DIPEA, NMM) screen_coupling->optimize_base No Improvement success Improved Yield screen_coupling->success Yield Improved optimize_conditions Optimize Reaction Conditions (Temperature, Concentration) optimize_base->optimize_conditions No Improvement optimize_base->success Yield Improved optimize_conditions->success Yield Improved

Caption: Troubleshooting logic for low amide coupling yield.

Diagram 2: Synthetic Strategies for the Chiral Diazepane Intermediate

Chiral_Diazepane_Synthesis racemic Racemic Diazepane Synthesis (Reductive Amination) resolution Chiral Resolution racemic->resolution hplc Chiral HPLC resolution->hplc classical Classical Resolution (Diastereomeric Salts) resolution->classical final_product (R)-Diazepane Intermediate hplc->final_product classical->final_product asymmetric Asymmetric Synthesis reductive_amination Asymmetric Reductive Amination (Ru-catalyst) asymmetric->reductive_amination transamination Enzymatic Transamination (Biocatalyst) asymmetric->transamination reductive_amination->final_product transamination->final_product

Caption: Overview of synthetic routes to the chiral diazepane.

References

Technical Support Center: Scaling Up 5-Methyl-diazepane Production for Pharmaceutical Use

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scaled-up production of 5-Methyl-diazepane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to robust, kilogram-scale manufacturing for pharmaceutical applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during process development and scale-up, providing insights grounded in established chemical principles and industry best practices.

I. Synthesis and Reaction Scale-Up: Troubleshooting Guide

The synthesis of diazepane derivatives often involves multi-step sequences that can present challenges when scaled.[1] A common synthetic approach for 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones.[1] For 1,4-diazepanes, various strategies exist, including intramolecular cyclization and ring-opening reactions.[2][3] When scaling these reactions, issues that were negligible at the bench scale can become critical.[4]

Q1: We are observing a significant decrease in yield and an increase in impurity formation upon scaling up the cyclization step. What are the likely causes and how can we mitigate this?

A1: This is a frequent challenge when moving from gram to kilogram scale. The primary culprits are often related to mass and heat transfer limitations.

  • Causality: At a larger scale, inefficient stirring can create localized "hot spots" where the temperature is significantly higher than the bulk reaction mixture.[4] This can lead to thermal degradation of starting materials or the desired product, and promote side reactions. Similarly, the rate of reagent addition becomes more critical. A slow, controlled addition is necessary to maintain the optimal reaction temperature and concentration profile.

  • Troubleshooting Steps:

    • Optimize Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., impeller, pitched-blade turbine) for the vessel geometry and reaction viscosity. The goal is to maintain a homogenous mixture.

    • Controlled Reagent Addition: Implement a programmed, slow addition of the limiting reagent using a dosing pump. This prevents exothermic spikes and maintains a steady reaction rate.

    • Solvent and Concentration Study: Re-evaluate the solvent choice and reaction concentration. A more dilute system might offer better temperature control, although this needs to be balanced with throughput considerations.

    • Catalyst Selection: For catalyzed reactions, such as those using H-MCM-22 or other solid acid catalysts for benzodiazepine synthesis, ensure the catalyst is not deactivating due to localized high temperatures or concentrations.[5]

Q2: During the workup and extraction of our 5-Methyl-diazepane intermediate, we are experiencing emulsion formation, leading to poor phase separation and product loss. How can we resolve this?

A2: Emulsions are a common process chemistry problem, especially when dealing with amine compounds which can act as surfactants.

  • Causality: The basic nitrogen atoms in the diazepane ring can become protonated during an acidic wash or deprotonated during a basic wash. This, combined with vigorous mixing, can lead to the formation of a stable emulsion with the aqueous and organic layers.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully control the pH of the aqueous layer. Sometimes, adjusting the pH further away from the pKa of the amine can break the emulsion.

    • Brine Wash: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which often helps to break emulsions.

    • Solvent Swap: Consider a different extraction solvent. A solvent with a greater density difference from water and lower mutual solubility can improve phase separation.

    • Centrifugation: For persistent emulsions at scale, a continuous centrifuge can be an effective, albeit equipment-intensive, solution.

Q3: We are seeing variability in the final product's crystalline form (polymorphism). Why is this happening and what are the implications for pharmaceutical use?

A3: Polymorphism is a critical quality attribute for active pharmaceutical ingredients (APIs) as different crystalline forms can have different solubilities, dissolution rates, and bioavailability.[6]

  • Causality: The final crystallization conditions (solvent, temperature, cooling rate, agitation) dictate which polymorphic form is thermodynamically or kinetically favored.[6] Inconsistent control over these parameters during scale-up will lead to polymorphic variability.

  • Troubleshooting Steps:

    • Define a Crystallization Protocol: Develop a robust crystallization protocol with defined parameters for solvent composition, temperature profile (heating, cooling rates), seeding (if applicable), and agitation speed.

    • Characterize Polymorphs: Use analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize the different polymorphs.

    • Solubility Studies: Determine the solubility of each polymorph in various solvents to aid in designing a selective crystallization process.

    • Process Analytical Technology (PAT): For large-scale manufacturing, consider implementing PAT tools to monitor the crystallization process in real-time and ensure consistency.

II. Purification and Analysis: FAQs

Purification of the final product to meet stringent pharmaceutical standards is a critical step. The choice of purification method and the analytical techniques used for quality control are paramount.

Q1: What are the recommended purification techniques for achieving high purity (>99.5%) 5-Methyl-diazepane on a large scale?

A1: Achieving high purity on a large scale often requires a combination of techniques.

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at scale. A well-designed crystallization process can effectively remove many impurities.

  • Column Chromatography: While often used at the lab scale, large-scale column chromatography can be expensive and generate significant solvent waste. However, for removing closely related impurities that are difficult to separate by crystallization, it may be necessary.

  • Salt Formation and Recrystallization: Converting the free base of 5-Methyl-diazepane into a salt (e.g., hydrochloride) and recrystallizing it can be a highly effective purification strategy.[7] The salt may have different solubility properties that allow for better separation from impurities.

Q2: Which analytical methods are essential for quality control and release testing of 5-Methyl-diazepane for pharmaceutical use?

A2: A comprehensive suite of analytical methods is required to ensure the identity, purity, and quality of the final product.

Parameter Recommended Analytical Method(s) Purpose
Identity NMR (¹H, ¹³C), Mass Spectrometry (MS), FT-IRTo confirm the chemical structure of 5-Methyl-diazepane.
Purity/Impurity Profile High-Performance Liquid Chromatography (HPLC) with UV or MS detectionTo quantify the purity of the compound and identify and quantify any impurities.[8]
Residual Solvents Gas Chromatography (GC) with headspace analysisTo ensure that residual solvents from the synthesis and purification are below acceptable limits.
Water Content Karl Fischer TitrationTo determine the amount of water present in the final product.
Polymorphic Form X-ray Powder Diffraction (XRPD), Differential Scanning calorimetry (DSC)To confirm the correct and consistent crystalline form of the product.[6]

Q3: How do we develop a robust HPLC method for purity analysis and impurity profiling?

A3: A robust HPLC method is crucial for quality control. Method development should be systematic.

  • Column Selection: Start with a versatile column, such as a C18 reversed-phase column.

  • Mobile Phase Optimization: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values to achieve good separation of the main peak from all potential impurities.

  • Gradient Elution: A gradient elution is often necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.

  • Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines to demonstrate its accuracy, precision, linearity, specificity, and robustness.[8]

III. Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow for Scale-Up Issues

G cluster_problem Problem Identification cluster_analysis Root Cause Analysis cluster_solution Solution Implementation cluster_verification Verification Problem Issue Encountered (e.g., Low Yield, Impurities) HeatTransfer Heat Transfer Issues Problem->HeatTransfer MassTransfer Mass Transfer Issues Problem->MassTransfer Kinetics Reaction Kinetics Problem->Kinetics Workup Workup/Purification Inefficiencies Problem->Workup OptimizeAgitation Optimize Agitation HeatTransfer->OptimizeAgitation ControlAddition Control Reagent Addition HeatTransfer->ControlAddition MassTransfer->OptimizeAgitation ModifyConditions Modify Reaction Conditions Kinetics->ModifyConditions ImprovePurification Improve Purification Protocol Workup->ImprovePurification Analyze Analyze Product Quality (HPLC, NMR, etc.) OptimizeAgitation->Analyze ControlAddition->Analyze ModifyConditions->Analyze ImprovePurification->Analyze Analyze->Problem Does Not Meet Specification Success Problem Resolved Analyze->Success Meets Specification

Caption: A systematic approach to troubleshooting common issues encountered during the scale-up of chemical syntheses.

Diagram 2: Quality Control Workflow for Pharmaceutical Intermediate Release

G Start Batch Synthesized Sampling Representative Sampling Start->Sampling QC_Testing Identity (NMR, MS) Purity (HPLC) Residual Solvents (GC) Water Content (KF) Polymorph (XRPD) Sampling->QC_Testing Review Data Review & OOS Investigation QC_Testing->Review Release Batch Released Review->Release Pass Reject Batch Rejected Review->Reject Fail

Caption: A standard quality control workflow for the analysis and release of a pharmaceutical intermediate like 5-Methyl-diazepane.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemical purity of pharmaceutical intermediates is of paramount importance. (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a key chiral building block in the synthesis of the insomnia therapeutic Suvorexant, exemplifies this principle. The precise (R)-configuration at the C5 stereocenter is critical for the biological activity of the final active pharmaceutical ingredient. Consequently, robust and reliable analytical methodologies are essential for its characterization and quality control.

This guide provides an in-depth comparison of analytical techniques for the characterization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the expected spectral features and delve into the causality behind experimental choices. Furthermore, we will objectively compare ¹H NMR with alternative methods such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Circular Dichroism (CD), providing supporting data and protocols for each.

¹H NMR Spectroscopy: A Tool for Structural Elucidation and Purity Assessment

¹H NMR spectroscopy is an indispensable technique for the structural confirmation of organic molecules. For a chiral molecule like (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, ¹H NMR not only confirms the molecular skeleton but can also provide insights into its stereochemical integrity, particularly when chiral solvating or derivatizing agents are employed.

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic (C₆H₅)7.25-7.40MultipletProtons on the phenyl ring of the benzyl group.
Benzylic (CH₂)5.15SingletProtons of the CH₂ group adjacent to the phenyl ring and the carbamate oxygen. The singlet nature arises from the absence of adjacent protons.
Diazepane Ring Protons2.50-3.80MultipletsThe seven-membered diazepane ring protons are diastereotopic and will exhibit complex splitting patterns due to geminal and vicinal couplings.
Methyl (CH₃)1.10-1.25DoubletThe methyl group at the chiral center (C5) will be split into a doublet by the adjacent methine proton.
NH Proton1.50-2.50Broad SingletThe proton on the secondary amine (N4) will likely appear as a broad signal and its chemical shift can be concentration and solvent dependent.

Causality Behind Spectral Features:

  • The Carbamate Group's Influence: The benzyloxycarbonyl (Cbz) protecting group significantly influences the chemical shifts of adjacent protons. The electron-withdrawing nature of the carbonyl and the anisotropic effect of the phenyl ring deshield the benzylic methylene protons, shifting them downfield to around 5.15 ppm.

  • Chirality and Diastereotopicity: The chiral center at C5 renders the geminal protons on the diazepane ring carbons diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and couple to each other, leading to complex multiplets. The resolution of these diastereotopic protons can often be improved at higher magnetic field strengths.

  • Conformational Dynamics: The seven-membered diazepane ring is conformationally flexible. At room temperature, it undergoes rapid ring inversion, which can lead to broadened signals for the ring protons. Low-temperature NMR studies could potentially "freeze out" specific conformations, resulting in sharper signals.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex multiplets of the diazepane ring protons.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-10 ppm.

    • Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

    • Employ a relaxation delay of 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve sample in CDCl3 transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR spectrometer (≥400 MHz) transfer->instrument setup Set acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase and baseline correction ft->correction integration Integrate signals correction->integration analysis Assign peaks and confirm structure integration->analysis

Caption: Workflow for ¹H NMR characterization.

Comparative Analysis with Alternative Techniques

While ¹H NMR is excellent for structural confirmation, it is not the primary method for determining enantiomeric excess (ee) without chiral auxiliaries. For this critical parameter, chromatographic and spectroscopic techniques are superior.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Performance Comparison:

Feature¹H NMRChiral HPLC
Primary Application Structural ElucidationEnantiomeric Purity (ee%)
Sensitivity Lower (mg scale)Higher (µg to ng scale)
Resolution of Enantiomers Not directly, requires chiral additivesDirect separation
Quantification Relative (integration)Absolute (peak area vs. standard)
Throughput ModerateHigh

Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with a derivative of cellulose or amylose, is often effective for the separation of chiral amines and their derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm, due to the phenyl ring).

  • Sample Preparation: Prepare a standard solution of the racemic mixture and a solution of the (R)-enantiomer sample in the mobile phase.

  • Analysis: Inject the racemic mixture to determine the retention times of both enantiomers. Then, inject the sample to be tested and calculate the enantiomeric excess using the peak areas of the two enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[2] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Performance Comparison:

FeatureChiral HPLCChiral SFC
Analysis Time LongerShorter
Solvent Consumption HigherLower ("greener" technique)
Resolution ExcellentOften comparable or better
Operating Pressure LowerHigher
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[3] It provides information about the absolute configuration and can be used to determine enantiomeric excess.

Performance Comparison:

Feature¹H NMRCircular Dichroism (CD)
Primary Application Structural ElucidationAbsolute Configuration, ee%
Sample Requirement Non-destructiveNon-destructive
Information Provided Connectivity, relative stereochemistryAbsolute stereochemistry, solution conformation
Throughput ModerateHigh

Logical Framework for Method Selection

G start Analytical Goal q1 Structural Confirmation? start->q1 q2 Enantiomeric Purity (ee%)? q1->q2 No nmr ¹H NMR Spectroscopy q1->nmr Yes q3 Absolute Configuration? q2->q3 No hplc_sfc Chiral HPLC / SFC q2->hplc_sfc Yes cd Circular Dichroism q3->cd Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The characterization of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate requires a multi-faceted analytical approach. While ¹H NMR spectroscopy is the gold standard for confirming the compound's structural integrity, it is not the optimal method for determining its enantiomeric purity without modification. For the critical assessment of enantiomeric excess, chiral HPLC and SFC are the methods of choice, offering high resolution and sensitivity. Circular Dichroism provides a rapid, non-destructive method for confirming the absolute configuration.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate analytical workflow to ensure the quality and stereochemical purity of this vital pharmaceutical intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

A Senior Application Scientist's Guide to X-ray Powder Diffraction (XRPD) Analysis of Diazepane Cocrystals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, enhancing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is a critical endeavor. Cocrystallization has emerged as a powerful strategy to modulate properties such as solubility, stability, and bioavailability.[1][2] Among the analytical techniques available for solid-state characterization, X-ray Powder Diffraction (XRPD) stands as an indispensable tool for the identification and analysis of pharmaceutical cocrystals.[3][4][5][6] This guide provides an in-depth, experience-driven comparison of XRPD analysis in the context of diazepane cocrystal screening and characterization, grounded in scientific integrity and practical insights.

The Foundational Role of XRPD in Cocrystal Analysis

XRPD is a non-destructive analytical technique that provides a unique "fingerprint" of a crystalline solid.[7][8] When X-rays interact with a crystalline material, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline form.[7]

For diazepane cocrystals, XRPD is the primary method to:

  • Confirm the formation of a new crystalline phase: A cocrystal will exhibit a unique XRPD pattern that is distinct from the patterns of the individual API and coformer.

  • Differentiate between a true cocrystal and a simple physical mixture: A physical mixture will show a simple superposition of the XRPD patterns of the individual components.

  • Identify polymorphism in cocrystals: Different polymorphic forms of the same cocrystal will have distinct XRPD patterns.[3][8]

  • Assess sample purity and batch-to-batch consistency: XRPD can detect the presence of crystalline impurities or variations in the crystalline form.[3][9][10]

Part 1: Experimental Design for Diazepane Cocrystal Screening

The successful identification of diazepane cocrystals via XRPD begins with a well-designed screening protocol. The choice of cocrystallization method significantly influences the outcome. Here, we compare common techniques and their interplay with subsequent XRPD analysis.

Cocrystallization Methodologies: A Comparative Overview

Several methods are employed for cocrystal synthesis, each with its advantages and limitations.[1][11][12] The choice of method can impact the crystalline form obtained.

  • Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the API and coformer with a small amount of solvent.[11][13] It is an efficient screening technique that often yields cocrystals, even for systems that are difficult to crystallize from solution.[14][15][16] The resulting powder is typically well-suited for direct XRPD analysis.[17]

  • Slurry Crystallization: In this method, a suspension of the API and coformer is stirred in a solvent in which they have low solubility.[1][18][19] Over time, the less stable forms dissolve and the more stable cocrystal crystallizes out. This technique is effective for screening and can also be used to determine the most stable crystalline form.[18]

  • Solution Evaporation: This is a common and straightforward method where the API and coformer are dissolved in a common solvent, which is then allowed to evaporate slowly.[11][18] While simple, it may not be suitable for incongruently saturating systems.[11]

  • Vapor Diffusion: This technique involves dissolving the API and coformer in a solvent and placing the solution in a chamber containing a vapor of an anti-solvent.[20] The slow diffusion of the anti-solvent vapor induces crystallization. This method is particularly useful for growing high-quality single crystals suitable for single-crystal X-ray diffraction, which can definitively determine the crystal structure.[20]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: Cocrystal screening workflow leading to XRPD analysis.

Part 2: The XRPD Experiment: A Step-by-Step Protocol with Rationale

Executing a high-quality XRPD experiment is paramount for obtaining reliable data. The following protocol outlines the critical steps and the reasoning behind them.

Experimental Protocol: XRPD Analysis of Diazepane Cocrystals
  • Sample Preparation:

    • Objective: To obtain a representative, randomly oriented powder sample.

    • Procedure:

      • Gently grind the cocrystal sample using an agate mortar and pestle to achieve a fine, uniform powder.[21] Rationale: Grinding reduces preferred orientation, a phenomenon where crystallites align in a non-random way, which can significantly alter the relative intensities of the diffraction peaks.

      • Carefully pack the powdered sample into the sample holder. Ensure a flat, smooth surface that is level with the holder's surface. Rationale: A properly packed sample ensures that the X-ray beam interacts with a consistent amount of material and minimizes errors in peak positions due to sample displacement.

  • Instrument Setup and Data Collection:

    • Objective: To acquire a high-resolution, high-signal-to-noise XRPD pattern.

    • Typical Instrument Parameters:

      • X-ray Source: Cu Kα (λ = 1.5406 Å)

      • Voltage and Current: 40 kV and 40 mA. Rationale: These are standard operating parameters for many laboratory diffractometers, providing a good balance between X-ray flux and tube life.

      • Scan Range (2θ): 2° to 40°. Rationale: This range typically covers the most characteristic diffraction peaks for organic molecules like diazepane cocrystals.[22]

      • Step Size: 0.02°. Rationale: A small step size ensures that sharp diffraction peaks are adequately sampled, leading to accurate peak position determination.[22]

      • Scan Speed/Time per Step: 1 second/step. Rationale: This determines the total data collection time. A slower scan speed improves the signal-to-noise ratio, which is crucial for detecting weak diffraction peaks.

  • Data Analysis:

    • Objective: To identify the crystalline phase(s) present in the sample.

    • Procedure:

      • Process the raw data to remove background noise and identify the positions and relative intensities of the diffraction peaks.

      • Compare the experimental XRPD pattern of the diazepane cocrystal with the patterns of the starting materials (diazepane API and the coformer). Rationale: A new, unique pattern confirms the formation of a cocrystal.

      • If available, compare the experimental pattern with a database of known crystal structures (e.g., the Cambridge Structural Database) to identify the phase.

dot graph G { bgcolor="#FFFFFF" node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: Step-by-step XRPD experimental workflow.

Part 3: Interpreting the Data: A Comparative Analysis

The power of XRPD lies in the ability to distinguish between different solid forms. The following examples illustrate how to interpret XRPD data for diazepane cocrystals.

Case Study: Diazepane-Adipic Acid Cocrystal vs. Physical Mixture

Let's consider a hypothetical screening experiment to form a cocrystal of diazepane with adipic acid.

  • Scenario 1: Successful Cocrystal Formation. The XRPD pattern of the product from the cocrystallization experiment shows new diffraction peaks at different 2θ values compared to the individual patterns of diazepane and adipic acid. This is a clear indication of the formation of a new crystalline phase.

  • Scenario 2: Physical Mixture. The XRPD pattern of the product is a simple summation of the peaks from diazepane and adipic acid. No new peaks are observed, indicating that no cocrystal was formed.

2θ (degrees) Diazepam (Intensity) Adipic Acid (Intensity) Physical Mixture (Intensity) Diazepam-Adipic Acid Cocrystal (Intensity)
8.5---Strong
10.2Strong-Strong-
12.1---Medium
15.5Medium-Medium-
20.8-StrongStrong-
23.4-MediumMedium-
25.6---Strong
28.9Weak-Weak-

Table 1: Hypothetical XRPD peak positions and intensities for diazepane, adipic acid, their physical mixture, and the resulting cocrystal.

The table above clearly demonstrates that the cocrystal has a unique diffraction pattern, distinguishing it from the starting materials and their physical mixture.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your XRPD results, it is crucial to incorporate self-validating practices into your workflow:

  • Instrument Calibration: Regularly calibrate the diffractometer using a certified reference material (e.g., silicon powder) to ensure the accuracy of the 2θ scale.[23]

  • Control Experiments: Always run XRPD patterns of the starting materials (API and coformer) under the same experimental conditions as the cocrystal samples.

  • Reproducibility: For key findings, repeat the cocrystallization experiment and XRPD analysis to ensure the results are reproducible.

References

A Comparative Guide to the Thermal Characterization of 5-Methyl-diazepane Salts via Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Salt Selection in Drug Development

In modern pharmaceutics, the conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy to optimize its physicochemical and biopharmaceutical properties.[1] For a weakly basic molecule like 5-Methyl-diazepane, a heterocyclic compound used as a key intermediate in the synthesis of central nervous system agents, salt formation can dramatically influence critical attributes such as solubility, dissolution rate, stability, and hygroscopicity.[2][3] The choice of the "right" salt is not trivial; an optimal salt form can expedite the drug development process, whereas a suboptimal choice can lead to significant setbacks related to manufacturing, stability, or bioavailability.[4]

Differential Scanning Calorimetry (DSC) stands as a cornerstone analytical technique in this endeavor.[5] It provides invaluable, quantitative data on the thermal properties of materials, allowing researchers to rapidly assess the physical stability and polymorphic landscape of different API salts.[6][7] This guide offers a comprehensive, in-depth comparison of hypothetical, yet chemically representative, salts of 5-Methyl-diazepane, grounded in established scientific principles. It is designed to provide drug development professionals with the rationale behind experimental design, a robust protocol, and a framework for interpreting DSC data to make informed salt selection decisions.

The Scientific Foundation: Why DSC is Indispensable for Salt Screening

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] The resulting thermogram reveals critical thermal events that serve as fingerprints for a specific solid form. For pharmaceutical salts, the key events of interest are:

  • Melting Point (Tₘ): The temperature at which a crystalline solid transitions to a liquid. Indicated by a sharp endothermic peak on the DSC curve, a higher melting point generally correlates with greater crystal lattice energy and, often, higher physical stability.[6]

  • Glass Transition (Tℊ): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. It appears as a step-like change in the heat capacity baseline.[7] Characterizing the Tℊ is crucial for amorphous forms, which are sometimes chosen for their solubility advantages.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same salt will exhibit distinct melting points and thermal profiles. DSC is a primary tool for detecting these transitions.[6]

  • Decomposition: The onset of thermal degradation, typically observed as a broad endothermic or exothermic event. This defines the upper limit of thermal stability for the compound.[9]

By comparing these thermal signatures across a range of salts, scientists can rank-order candidates based on their likely physical stability, a critical quality attribute for any successful drug product.

Experimental Design: A Self-Validating Protocol for DSC Analysis

The trustworthiness of DSC data hinges on a well-designed and meticulously executed protocol. The following methodology is designed to ensure reproducibility and provide a clear basis for comparison between different 5-Methyl-diazepane salts.

Materials & Sample Preparation
  • API Salts: 5-Methyl-diazepane Hydrochloride (HCl), Tartrate, and Mesylate (Illustrative examples).

  • Sample Mass: Accurately weigh 2-5 mg of each salt into a Tzero aluminum DSC pan. An accurate mass is critical for enthalpy calculations.

  • Crucible: Use a non-reactive aluminum pan and lid. For samples suspected of being volatile or sensitive to pressure changes, a hermetically sealed pan is recommended.[8]

  • Reference: An empty, hermetically sealed aluminum pan.

Instrumentation & Calibration
  • Instrument: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo).

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard (Tₘ = 156.6 °C).[8] This step is non-negotiable for data integrity.

  • Purge Gas: Nitrogen, at a flow rate of 50 mL/min, to provide an inert atmosphere and prevent oxidative degradation.

Step-by-Step DSC Method
  • Equilibration: Equilibrate the instrument cell at 25 °C.

  • Initial Isothermal: Hold isothermally for 2 minutes to ensure thermal stability before the ramp.

  • Heating Ramp: Ramp the temperature from 25 °C to 300 °C at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and sensitivity for screening experiments.

  • Data Collection: Record the heat flow signal as a function of temperature.

This entire process can be visualized as a clear workflow.

cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_run DSC Thermal Program p1 Weigh 2-5 mg of Salt p2 Place in Aluminum Pan p1->p2 p3 Hermetically Seal Lid p2->p3 i3 Load Sample & Reference p3->i3 i1 Calibrate with Indium i2 Set N2 Purge (50 mL/min) i1->i2 i2->i3 r1 Equilibrate at 25°C i3->r1 r2 Isothermal for 2 min r1->r2 r3 Ramp 10°C/min to 300°C r2->r3 r4 Record Heat Flow r3->r4 ana Data Analysis r4->ana start DSC Data Acquired q1 Is Melting Point High and Sharp? start->q1 q2 Are there multiple thermal events before melt? start->q2 hcl_path Yes (e.g., HCl Salt >220°C) q1->hcl_path Yes low_mp_path No (e.g., Tartrate Salt <160°C) q1->low_mp_path No result_good High Likelihood of Physical Stability hcl_path->result_good result_bad Potential Risk of Lower Stability or Hygroscopicity low_mp_path->result_bad q2->hcl_path No mesylate_path Yes (e.g., Mesylate Salt) q2->mesylate_path Yes result_poly Indicates Potential Polymorphism or Solvate Formation. Requires Further Investigation (e.g., XRPD). mesylate_path->result_poly

References

A Comparative Guide to the Synthetic Validation of 5-Methyl-diazepane: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. The 5-methyl-1,4-diazepane core is a privileged structure in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant.[1] The stereochemistry at the 5-position is critical for its biological activity, making stereoselective synthesis a key consideration.

This guide provides an in-depth comparison of two prominent synthetic protocols for obtaining enantiomerically enriched (R)-1-Benzyl-5-methyl-1,4-diazepane: the classical reduction of a diazepanedione intermediate and a modern biocatalytic approach via intramolecular asymmetric reductive amination (IARA). We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a comprehensive analysis of the validation data required to ensure the identity, purity, and quality of the final product.

Protocol 1: Classical Approach via Reduction of a Diazepanedione Intermediate

This widely utilized method involves the synthesis of a chiral cyclic dione precursor, (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione, followed by its reduction to the desired diazepane. The choice of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is dictated by its ability to efficiently reduce the amide functionalities of the dione to the corresponding amines.[1]

Synthetic Workflow: Diazepanedione Reduction

G cluster_0 Step 1: Synthesis of Dione Precursor cluster_1 Step 2: Reduction to 5-Methyl-diazepane A Starting Material: (R)-methyl 2-(N-benzyl-3-((tert- butoxycarbonyl)amino)butanamido)acetate B Deprotection & Intramolecular Cyclization (Sodium Methoxide in Methanol) A->B C Intermediate: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione B->C D Intermediate: (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione E Reduction (LiAlH₄ in THF) D->E F Product: (R)-1-Benzyl-5-methyl-1,4-diazepane E->F

Caption: Workflow for the synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane via dione reduction.

Experimental Protocol: Diazepanedione Reduction

Step 1: Synthesis of (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione

  • To a solution of (R)-methyl 2-(N-benzyl-3-((tert-butoxycarbonyl)amino)butanamido)acetate in methanol, add sodium methoxide.[1]

  • Stir the reaction mixture at room temperature for 2 hours. The methoxide facilitates the deprotection of the Boc group and subsequent intramolecular cyclization to form the dione.

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. The organic layer contains the desired dione intermediate.

  • Isolate and purify the product, for example, by column chromatography, to yield (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione.

Step 2: Reduction to (R)-1-Benzyl-5-methyl-1,4-diazepane

  • In a flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.[1]

  • Dissolve (R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione in anhydrous THF and add it portionwise to the LiAlH₄ suspension at 0 °C. This exothermic reaction requires careful temperature control to avoid side reactions.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution. This procedure, known as the Fieser workup, is crucial for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.[2]

  • Filter the resulting mixture and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield (R)-1-Benzyl-5-methyl-1,4-diazepane.[1]

Protocol 2: Biocatalytic Intramolecular Asymmetric Reductive Amination (IARA)

This modern approach leverages the high selectivity of enzymes, specifically imine reductases (IREDs), to catalyze the intramolecular reductive amination of an acyclic aminoketone precursor. This method offers a greener and more direct route to the chiral diazepine, often with high enantiomeric excess (>99%).[3][4][5]

Synthetic Workflow: Biocatalytic IARA

G cluster_0 Step 1: Synthesis of Aminoketone Precursor cluster_1 Step 2: Enzymatic Cyclization and Reduction A Starting Materials: N-benzylethylenediamine and 1-acetoxy-2-butanone B Condensation A->B C Intermediate: Acyclic aminoketone B->C D Intermediate: Acyclic aminoketone E Biocatalytic IARA (Imine Reductase, NAD(P)H) D->E F Product: (R)-1-Benzyl-5-methyl-1,4-diazepane E->F

Caption: Workflow for the biocatalytic synthesis of (R)-1-Benzyl-5-methyl-1,4-diazepane via IARA.

Experimental Protocol: Biocatalytic IARA

Step 1: Synthesis of the Acyclic Aminoketone Precursor

  • To a solution of N-benzylethylenediamine in a suitable solvent such as methanol or dichloromethane, add 1-acetoxy-2-butanone.

  • Stir the reaction mixture at room temperature to facilitate the formation of the acyclic aminoketone intermediate.

  • Isolate and purify the aminoketone precursor, for instance, through extraction and column chromatography.

Step 2: Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination

  • Prepare a buffered aqueous solution containing the acyclic aminoketone precursor.

  • Add the selected imine reductase (IRED) enzyme. The choice of IRED is critical for achieving the desired (R)- or (S)-enantiomer.[3][4]

  • Introduce a nicotinamide cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) to ensure continuous reduction.

  • Maintain the reaction at an optimal pH and temperature for the specific IRED, typically with gentle agitation.

  • Monitor the reaction progress by HPLC until completion.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography to yield enantiomerically pure (R)-1-Benzyl-5-methyl-1,4-diazepane.

Performance Comparison

ParameterProtocol 1: Diazepanedione ReductionProtocol 2: Biocatalytic IARARationale & Justification
Stereoselectivity Dependent on the chirality of the starting material.High enantiomeric excess (>99%) is achievable.[3][4]IREDs provide excellent stereocontrol in a single step.
Reaction Conditions Requires harsh reagents (LiAlH₄) and anhydrous conditions.Mild, aqueous conditions (physiological pH and temperature).Biocatalysis offers a greener and safer alternative.
Number of Steps Typically involves more steps due to precursor synthesis.Potentially fewer steps, leading to a more streamlined process.IARA can be a one-pot reaction from the aminoketone.
Yield Variable, can be affected by the challenging reduction and workup.Generally good to excellent yields have been reported.[4]Enzymatic reactions are often highly efficient.
Scalability Well-established for large-scale synthesis, but with safety considerations.Scalability depends on the availability and cost of the enzyme.The cost of the biocatalyst can be a limiting factor for industrial scale-up.

Validation of 5-Methyl-diazepane

Regardless of the synthetic route, rigorous analytical validation is essential to confirm the structure, purity, and enantiomeric excess of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all expected protons and their connectivity. Key signals to look for include the methyl group singlet, the methylene protons of the diazepane ring (which may appear as complex multiplets), the benzylic protons, and the aromatic protons of the benzyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts will be characteristic of the aliphatic and aromatic carbons present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): This soft ionization technique should show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of 204.31 g/mol .[6]

  • Electron Impact (EI-MS): While the molecular ion peak may be observed, EI-MS will also reveal characteristic fragmentation patterns. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for determining the purity and enantiomeric excess of the synthesized 5-Methyl-diazepane.

  • Purity Analysis (Reversed-Phase HPLC): A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[8] The purity is determined by integrating the peak area of the product relative to any impurity peaks.

  • Enantiomeric Excess (Chiral HPLC): To separate the (R) and (S) enantiomers, a chiral stationary phase is required. The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers. Achieving a high ee is critical, especially for pharmaceutical applications.

Validation Workflow

G A Synthesized 5-Methyl-diazepane B Structural Confirmation (¹H & ¹³C NMR) A->B C Molecular Weight Verification (ESI-MS) A->C D Purity Assessment (RP-HPLC) A->D E Enantiomeric Purity (Chiral HPLC) A->E F Validated Product B->F C->F D->F E->F

Caption: A comprehensive workflow for the analytical validation of 5-Methyl-diazepane.

Conclusion

Both the classical reductive approach and the modern biocatalytic method offer viable pathways to enantiomerically enriched 5-Methyl-diazepane. The choice of protocol will depend on the specific requirements of the research or development program, including scale, cost, and the need for green chemistry principles. The classical method, while robust, involves harsh reagents and may require more extensive purification. The biocatalytic IARA presents an elegant and highly selective alternative, though enzyme availability and cost may be considerations for large-scale production.

Ultimately, a thorough analytical validation using a combination of NMR, MS, and HPLC is non-negotiable to ensure the quality and integrity of the synthesized 5-Methyl-diazepane, a critical building block for advancing pharmaceutical research.

References

A Comparative Guide to Reducing Agents in Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these seven-membered nitrogen-containing heterocycles often involves a critical reduction step. The choice of reducing agent can significantly impact the yield, stereoselectivity, and functional group tolerance of the overall synthetic route. This guide provides a comparative analysis of common reducing agents used in diazepane synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific target molecules.

Introduction to Reduction Strategies in Diazepane Synthesis

The construction of the diazepane ring system can be broadly approached through two main reductive strategies: the reduction of a cyclic amide (lactam) or imine functionality within a pre-formed ring, or via an intramolecular reductive amination to form the ring. The choice of reducing agent is paramount and is dictated by the nature of the functional group to be reduced and the desired outcome, particularly concerning stereochemistry.

Metal Hydride Reductions

Metal hydrides are a versatile class of reducing agents widely employed in organic synthesis. Their reactivity and selectivity can be tuned by the choice of metal and the substituents on the hydride complex.

Lithium Aluminum Hydride (LiAlH₄): The Powerhouse

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide array of functional groups, including amides, esters, and carboxylic acids.[1][2] In diazepane synthesis, it is most commonly used for the reduction of lactams (amides) to the corresponding cyclic amines.

Mechanism of Action: The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the lactam. The resulting tetrahedral intermediate collapses, and after an aqueous workup, the amine is obtained.[3]

Experimental Workflow: LiAlH₄ Reduction of a Diazepane Lactam

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Suspend Diazepane Lactam in Anhydrous THF B Add LiAlH₄ portion-wise at 0 °C under N₂ A->B C Reflux the mixture B->C D Cool to 0 °C and quench sequentially with H₂O, 15% NaOH, and H₂O C->D E Filter the resulting precipitate D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G H Characterize the pure Diazepane G->H

Caption: Workflow for LiAlH₄ reduction of a diazepane lactam.

Causality Behind Experimental Choices: The use of an anhydrous solvent like THF is crucial as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[1] The reaction is performed under an inert atmosphere (N₂) to prevent quenching of the highly reactive LAH by atmospheric moisture. Portion-wise addition at low temperature helps to control the initial exothermic reaction.

Sodium Borohydride (NaBH₄): The Selective Workhorse

Sodium borohydride is a milder reducing agent compared to LiAlH₄ and is typically used for the reduction of aldehydes and ketones.[1] While it is generally not reactive enough to reduce amides, it is a key reagent in reductive amination protocols for diazepane synthesis.[4]

Mechanism of Action: In reductive amination, an amine and a carbonyl compound first form an iminium ion intermediate, which is then reduced by NaBH₄. The B-H bond is less polarized than the Al-H bond in LiAlH₄, making it a more selective hydride donor.[5]

Sodium Triacetoxyborohydride (NaBH(OAc)₃): The Mild and Selective Aminator

Sodium triacetoxyborohydride (STAB) is an even milder reducing agent than NaBH₄ and is particularly well-suited for reductive aminations.[6][7] Its steric bulk and attenuated reactivity allow for the one-pot synthesis of amines from aldehydes or ketones without significant reduction of the starting carbonyl compound.[7]

Causality Behind Experimental Choices: The advantage of STAB is that the reductive amination can be performed as a one-pot procedure where the amine, carbonyl compound, and reducing agent are all present in the reaction mixture.[7] This is because STAB is less likely to reduce the starting aldehyde or ketone compared to the iminium ion intermediate.[7] Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used.[6]

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and often "greener" alternative to metal hydrides, utilizing molecular hydrogen (H₂) or a hydrogen donor in the presence of a metal catalyst.

Heterogeneous Catalysis (e.g., Pd/C, Raney® Ni)

Palladium on carbon (Pd/C) and Raney® Nickel are widely used heterogeneous catalysts for the reduction of various functional groups, including imines and the deprotection of certain protecting groups.[8][9] In diazepane synthesis, they are effective for the reduction of C=N bonds.

Mechanism of Action: The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface, where it dissociates into hydrogen atoms. The organic substrate also adsorbs onto the surface, and the hydrogen atoms are transferred to the double bond in a stepwise manner. This typically results in syn-addition of hydrogen.[10][11]

Experimental Workflow: Catalytic Hydrogenation of a Diazepine

cluster_0 Reaction Setup cluster_1 Workup & Purification A Dissolve Diazepine in a suitable solvent (e.g., MeOH) B Add Pd/C catalyst A->B C Purge vessel with H₂ and pressurize B->C D Stir at room temperature C->D E Filter through Celite® to remove catalyst D->E F Concentrate the filtrate E->F G Purify if necessary F->G

Caption: General workflow for catalytic hydrogenation.

Causality Behind Experimental Choices: The choice of catalyst can influence selectivity. For instance, Pd/C is a versatile catalyst, while Raney® Nickel can be particularly effective for certain reductions and is often used in industrial settings.[9] The solvent choice can affect the reaction rate and selectivity. Methanol is a common solvent for these reactions.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst. This technique is often employed for asymmetric reductions.

Biocatalysis: The Enantioselective Approach

The use of enzymes, particularly imine reductases (IREDs), has emerged as a powerful method for the asymmetric synthesis of chiral diazepanes.[12][13] This approach offers high enantioselectivity under mild reaction conditions.[14]

Mechanism of Action: IREDs utilize a cofactor, typically NADPH, to deliver a hydride to the imine substrate in a highly controlled, stereospecific manner within the enzyme's active site. This leads to the formation of a single enantiomer of the product.[15]

Application in the Synthesis of Suvorexant: A key step in the synthesis of the insomnia drug Suvorexant involves the intramolecular asymmetric reductive amination of an aminoketone precursor to form the chiral diazepane core. This has been achieved with high yield and enantioselectivity using a Ruthenium-based transfer hydrogenation catalyst and also through biocatalytic methods employing IREDs.[15][16]

Comparative Performance of Reducing Agents

The following table summarizes experimental data for different reducing agents in diazepane synthesis. Direct comparison is challenging due to the variety of substrates and reaction conditions reported in the literature. However, this compilation provides valuable insights into the expected outcomes for each method.

Reducing Agent/MethodSubstrate TypeKey Reaction ParametersYieldSelectivity (ee)Reference
LiAlH₄ LactamTHF, refluxGood to excellentNot applicable (achiral)[2]
NaBH₄ Reductive AminationMethanol, room temp.VariesNot applicable (achiral)[4]
NaBH(OAc)₃ Reductive AminationDCE, room temp.HighNot applicable (achiral)[17][18]
Pd/C, H₂ ImineMeOH-HCl, room temp.80-90%Not studied in this ref.[8]
Raney® Ni, H₂ Nitro group reduction50 °C, 10 ml/min H₂-Not applicable[19]
Ru-based Catalyst Intramolecular Reductive Amination-97%94.5%[16]
Imine Reductase (IRED) Intramolecular Reductive AminationAqueous buffer, room temp.High93 to >99%[12]

Experimental Protocols

Protocol for Reductive Amination using Sodium Borohydride[4]
  • To a solution of the dialkylated diazepine species in a mixture of methanol and chloroform (1:1, v/v), add 1 equivalent of the desired aldehyde.

  • Stir the mixture for 5-10 minutes at room temperature to ensure complete dissolution and homogenization.

  • Add 1 equivalent of sodium borohydride (NaBH₄) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for Catalytic Hydrogenation using Pd/C[8]
  • Dissolve the diazepine substrate in methanol.

  • To improve solubility, an aqueous solution of hydrochloric acid may be added.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., atmospheric or higher).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and air. Handle with care.[20]

Protocol for Biocatalytic Intramolecular Reductive Amination using an Imine Reductase (General)[12]
  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Add the aminoketone substrate to the buffer. A co-solvent such as DMSO may be used to aid solubility.

  • Add the imine reductase (IRED) enzyme and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

  • Add NADP⁺ to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, and further extract the aqueous layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The selection of a reducing agent for diazepane synthesis is a critical decision that influences the efficiency and stereochemical outcome of the reaction. For the reduction of robust lactam precursors, the powerful but non-selective LiAlH₄ is a suitable choice. For reductive amination strategies, milder borohydrides such as NaBH₄ and NaBH(OAc)₃ offer greater control and functional group tolerance. Catalytic hydrogenation provides a cleaner and often more scalable alternative, with Pd/C and Raney® Nickel being common choices. For the synthesis of chiral diazepanes, biocatalysis with imine reductases (IREDs) stands out as a superior method, consistently delivering high enantioselectivity under mild, environmentally friendly conditions. Ultimately, the optimal choice of reducing agent will depend on the specific synthetic target, the available starting materials, and the desired level of stereocontrol.

References

A Senior Application Scientist's Guide to the Efficacy of Chiral Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging step in the synthesis of stereochemically pure compounds. The biological activity of a chiral molecule frequently resides in a single enantiomer, with the other being inactive or even exerting harmful effects. This guide provides an in-depth, objective comparison of the efficacy of different chiral resolving agents, grounded in experimental data and field-proven insights, to empower you in making informed decisions for your chiral resolution strategies.

The Fundamental Principle: Transforming Enantiomers into Separable Diastereomers

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering their direct separation by standard laboratory techniques like crystallization or distillation impossible.[1][2] The cornerstone of classical chiral resolution lies in the conversion of a racemic mixture into a pair of diastereomers.[3] This is achieved by reacting the racemate with an enantiomerically pure resolving agent.[4][5] Unlike enantiomers, diastereomers have distinct physical properties, such as solubility, melting point, and boiling point, which allows for their separation through conventional methods, most commonly fractional crystallization.[6]

The success of a chiral resolution is a delicate interplay of thermodynamics and kinetics, heavily influenced by the choice of the resolving agent, the solvent system, and the crystallization conditions.[6][7] The selection of an appropriate resolving agent is often an empirical process, requiring screening to find the optimal combination for a given racemic compound.[4][8][9]

A Comparative Analysis of Common Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield of the desired diastereomeric salt, the diastereomeric excess (de%), and the final enantiomeric excess (ee%) of the target molecule after liberation from the salt.[10] The enantiomeric excess is a measure of the purity of the chiral substance and can be calculated using various methods, including from the concentrations of the major and minor enantiomers.[11][12]

Acidic Resolving Agents for Racemic Bases

For the resolution of racemic bases, such as amines, enantiomerically pure chiral acids are employed. The following table provides a comparative overview of some of the most widely used acidic resolving agents.

Resolving AgentRacemic SubstrateDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Resolved AmineKey Strengths & Considerations
(+)-Tartaric Acid (±)-1-Phenylethylamine45-55%>95%Readily available, inexpensive, and extensively documented.[13] Its two carboxylic acid and two hydroxyl groups offer multiple points of interaction.[10]
(-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) (±)-1-Phenylethylamine60-70%>98%Often provides higher yields and enantiomeric excess compared to tartaric acid due to increased steric bulk and potential for π-π stacking interactions.[10]
(S)-(+)-Mandelic Acid (±)-1-Phenylethylamine50-60%>99%An α-hydroxy acid that is effective for a wide range of primary amines.[13] Often yields highly crystalline salts.
(1S)-(+)-10-Camphorsulfonic Acid (±)-1-Phenylethylamine40-50%>90%A strong acid, making it particularly effective for the resolution of weakly basic amines.[13] Its rigid bicyclic structure provides a well-defined chiral environment.[13]

Note: The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (solvent, temperature, stoichiometry). The data presented here are for illustrative purposes.[8]

Basic Resolving Agents for Racemic Acids

For the resolution of racemic acids, such as carboxylic acids, enantiomerically pure chiral bases are utilized.

Resolving AgentRacemic SubstrateDiastereomeric Salt Yield (%)Enantiomeric Excess (ee%) of Resolved AcidKey Strengths & Considerations
(R)-(+)-1-Phenylethylamine (±)-Ibuprofen55-65%>97%A versatile and commercially available chiral amine.[4] Effective for a broad range of carboxylic acids.
(-)-Brucine (±)-Mandelic Acid65-75%>98%A naturally occurring alkaloid that has been historically used as a resolving agent.[4][3] Its complex and rigid structure provides excellent chiral recognition.
(-)-Quinine (±)-Naproxen70-80%>99%Another Cinchona alkaloid with a proven track record in resolving acidic compounds.[3] Often forms highly crystalline diastereomeric salts.

Note: The performance of a resolving agent is highly dependent on the substrate and the experimental conditions (solvent, temperature, stoichiometry). The data presented here are for illustrative purposes.

Beyond Classical Resolution: Alternative Strategies

While diastereomeric salt formation is a robust and scalable method, other techniques offer advantages for specific applications.[13][14]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[15][16] Lipases are commonly employed for the resolution of alcohols and esters.[16][17][18]

  • Advantages: High enantioselectivity, mild reaction conditions, and the potential for environmentally friendly processes.[17][18]

  • Limitations: The theoretical maximum yield for the unreacted enantiomer is 50%.[15] This limitation can be overcome by employing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ.[15]

Chiral Chromatography

Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers.[3][19] This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation.[19][20]

  • Advantages: Applicable to a wide range of compounds, high resolution, and can be automated.[19]

  • Limitations: Can be expensive for large-scale separations, and the development of a suitable chromatographic method can be time-consuming.[14][20]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for a classical chiral resolution using diastereomeric salt formation and a visual representation of the decision-making process.

Decision-Making Workflow for Chiral Resolution

G start Racemic Mixture functional_group Functional Group Present? (e.g., Acid or Base) start->functional_group classical_resolution Classical Resolution: Diastereomeric Salt Formation functional_group->classical_resolution Yes no_functional_group Consider Alternative Methods functional_group->no_functional_group No screening Screen Resolving Agents & Solvents classical_resolution->screening enzymatic Enzymatic Kinetic Resolution no_functional_group->enzymatic chromatography Chiral Chromatography no_functional_group->chromatography crystallization Fractional Crystallization screening->crystallization separation Separate Diastereomers crystallization->separation liberation Liberate Enantiomer separation->liberation analysis Analyze Enantiomeric Purity (ee%) liberation->analysis

Caption: A workflow for selecting a chiral resolution strategy.

Detailed Experimental Protocol: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol provides a representative example of a classical chiral resolution. Optimization of solvent, temperature, and stoichiometry may be required for other substrates.[8]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-Tartaric Acid

  • Methanol

  • Diethyl ether

  • 50% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve one equivalent of (±)-1-phenylethylamine in a suitable amount of hot methanol.

    • In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the minimum amount of hot methanol. Using 0.5 equivalents of the resolving agent is a common strategy to selectively precipitate the salt of one enantiomer.[8]

    • Slowly add the hot tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.

    • For improved yield, the mixture can be further cooled in an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration and wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • The diastereomeric purity can be enhanced by recrystallizing the salt from a suitable solvent.[10]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add 50% NaOH solution dropwise until the solution is strongly basic (pH > 12) to neutralize the tartaric acid and liberate the free amine.[10]

  • Extraction and Isolation:

    • Extract the liberated amine with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC or polarimetry.[12][13]

Conclusion: A Multifaceted Approach to Chiral Purity

The selection of a chiral resolving agent is a critical decision that significantly impacts the efficiency and economic viability of producing enantiomerically pure compounds. While classical resolution via diastereomeric salt formation remains a widely used and robust technique, enzymatic and chromatographic methods offer powerful alternatives. A thorough understanding of the principles behind each method, coupled with a systematic screening approach, is paramount to achieving high yields and excellent enantiomeric purity. This guide serves as a foundational resource to navigate the complexities of chiral resolution and empower you to develop effective strategies for your specific research and development needs.

References

A Spectroscopic Guide to Differentiating (R) and (S) Enantiomers of 5-Methyl-diazepane for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological activity, efficacy, and safety profile. The seemingly subtle difference between two enantiomers—non-superimposable mirror images of a chiral molecule—can lead to vastly different biological outcomes. A case in point is the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry. The (R)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane, for instance, serves as a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[1] Ensuring the enantiomeric purity of such precursors is paramount.

This guide provides a comprehensive overview of the spectroscopic techniques available to researchers and drug development professionals for the unambiguous differentiation and characterization of the (R) and (S) enantiomers of 5-Methyl-diazepane. While direct, published comparative data for this specific molecule is not available, this guide will leverage established principles and analogous data from related chiral amines and diazepine derivatives to present a robust methodological framework. We will delve into the causality behind experimental choices and provide detailed protocols for the most powerful techniques in the analytical chemist's arsenal: chiroptical spectroscopy (VCD and ECD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries.

Chiroptical Spectroscopy: A Direct View of Chirality

Chiroptical spectroscopic methods, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are exceptionally powerful for distinguishing between enantiomers.[2][3] These techniques measure the differential absorption of left and right circularly polarized light, a phenomenon that is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.[4] For a pair of enantiomers, the VCD and ECD spectra are expected to be perfect mirror images of each other.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy extends the principles of circular dichroism into the infrared region, probing the chirality associated with molecular vibrations.[4] This technique is particularly advantageous as it provides detailed structural information and allows for the determination of absolute configuration through comparison with quantum chemical calculations.[2]

For the (R) and (S) enantiomers of 5-Methyl-diazepane, the VCD spectra would exhibit mirror-image patterns of positive and negative bands corresponding to their respective vibrational modes. For instance, the C-H stretching and bending modes of the chiral center and the diazepane ring would give rise to characteristic VCD signals.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions.[3] While often used for molecules with chromophores, ECD can also be applied to chiral amines, sometimes after derivatization to introduce a suitable chromophore, a technique known as exciton-coupled circular dichroism.[5][6]

The ECD spectra of the (R) and (S) enantiomers of 5-Methyl-diazepane would display Cotton effects (positive or negative peaks) that are equal in magnitude but opposite in sign.

Experimental Protocol for VCD/ECD Spectroscopy
  • Sample Preparation: Dissolve a known concentration of the enantiomerically pure (R) or (S)-5-Methyl-diazepane in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride for VCD). The concentration should be optimized to give a good signal-to-noise ratio, typically in the range of 0.01-0.1 M.

  • Instrumentation: Utilize a dedicated VCD or ECD spectrometer. For VCD, an FTIR spectrometer equipped with a photoelastic modulator (PEM) is commonly used.[4]

  • Data Acquisition:

    • Acquire the spectrum of the solvent for baseline correction.

    • Acquire the spectrum of the sample solution.

    • For VCD, co-add a sufficient number of scans (e.g., 1000-4000) to achieve an acceptable signal-to-noise ratio.

  • Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD or ECD spectrum.

VCD_ECD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_result Result prep Dissolve enantiomer in suitable solvent acq_solvent Acquire solvent spectrum (Baseline) prep->acq_solvent acq_sample Acquire sample spectrum acq_solvent->acq_sample proc Baseline Correction: Subtract solvent spectrum acq_sample->proc result Mirror-image spectra for (R) and (S) enantiomers proc->result

Caption: Experimental workflow for VCD/ECD spectroscopy.

NMR Spectroscopy: Chiral Discrimination through Diastereomeric Interactions

Standard Nuclear Magnetic Resonance (NMR) spectroscopy is inherently "chirally blind," meaning that enantiomers in an achiral solvent will produce identical NMR spectra.[7] However, by introducing a chiral auxiliary—either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA)—it is possible to create a diastereomeric environment.[8] Diastereomers have different physical properties and, consequently, different NMR spectra, allowing for the discrimination of the original enantiomers.

Using Chiral Derivatizing Agents (CDAs)

A CDA reacts with the enantiomers to form new covalent compounds that are diastereomers. For amines like 5-Methyl-diazepane, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. The resulting diastereomeric amides will exhibit distinct chemical shifts in their ¹H, ¹³C, or ¹⁹F NMR spectra.

Using Chiral Solvating Agents (CSAs)

A CSA forms transient, non-covalent diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding or dipole-dipole interactions. This leads to differential shielding of the nuclei in the two enantiomers, resulting in the splitting of NMR signals.

In a standard ¹H NMR spectrum, a racemic mixture of 5-Methyl-diazepane would show a single set of peaks. Upon addition of a chiral auxiliary, the signals corresponding to protons near the chiral center (e.g., the methyl group protons and the adjacent methine proton) are expected to split into two separate sets of signals, one for the (R)-enantiomer complex and one for the (S)-enantiomer complex. The integration of these signals can be used to determine the enantiomeric excess (ee).

Experimental Protocol for NMR-based Chiral Discrimination
  • Sample Preparation:

    • Dissolve a known amount of the 5-Methyl-diazepane sample (can be a mixture of enantiomers) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral auxiliary (e.g., (R)-(-)-Mandelic acid as a CSA).

  • Data Acquisition: Acquire the ¹H NMR spectrum of the mixture.

  • Analysis: Compare the spectra before and after the addition of the chiral auxiliary. Identify the split signals and calculate the enantiomeric excess by integrating the corresponding peaks.

NMR_Chiral_Discrimination cluster_sample Racemic Sample cluster_auxiliary Chiral Auxiliary cluster_diastereomers Diastereomeric Complexes cluster_result Result sample (R)-enantiomer + (S)-enantiomer in achiral solvent nmr_single Single set of NMR signals sample->nmr_single add_aux Add Chiral Solvating Agent (CSA) sample->add_aux complex_R (R)-enantiomer-CSA complex add_aux->complex_R complex_S (S)-enantiomer-CSA complex add_aux->complex_S nmr_split Two distinct sets of NMR signals (Signal Splitting) complex_R->nmr_split complex_S->nmr_split

Caption: Principle of NMR chiral discrimination using a chiral solvating agent.

Summary of Spectroscopic Comparison

Spectroscopic TechniquePrincipleExpected Outcome for (R) vs. (S) Enantiomers
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Mirror-image spectra with equal magnitude and opposite signs for corresponding vibrational bands.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.Mirror-image spectra with Cotton effects of equal magnitude and opposite signs.
NMR with Chiral Auxiliary Formation of diastereomeric complexes/compounds with distinct magnetic environments.Splitting of signals in the NMR spectrum, with separate peaks for each enantiomer.

Conclusion

The rigorous spectroscopic characterization of the (R) and (S) enantiomers of 5-Methyl-diazepane is a critical step in ensuring the quality and efficacy of pharmaceuticals derived from this important chiral building block. While direct comparative data for this specific molecule is not yet in the public domain, the methodologies outlined in this guide provide a robust and scientifically sound framework for its analysis. Chiroptical techniques like VCD and ECD offer a direct and unambiguous means of distinguishing between the enantiomers and determining their absolute configuration. NMR spectroscopy, when coupled with the use of chiral auxiliaries, provides a powerful and accessible method for determining enantiomeric purity. The application of these techniques will empower researchers and drug developers to confidently advance their chiral molecules through the development pipeline.

References

A Guide to Benchmarking Synthetic Methods: An Objective Comparison of New and Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Percent Yield in the Pursuit of Synthetic Excellence

In the fast-paced worlds of pharmaceutical research and drug development, the relentless pursuit of innovation is paramount. New synthetic methodologies are published daily, each promising higher yields, greater selectivity, or novel chemical transformations that unlock previously inaccessible molecular architectures.[1][2][3] This progress is the lifeblood of medicinal chemistry, enabling the creation of diverse compound libraries and the efficient production of complex active pharmaceutical ingredients (APIs).[4] However, the adoption of a new method into a development pipeline cannot be based on its novelty alone. A rigorous, objective, and multi-faceted benchmarking process is essential to validate its purported advantages over established, trusted protocols.[5]

This guide moves beyond a singular focus on reaction yield to present a holistic framework for evaluating and comparing synthetic methods. We will explore the critical metrics that define a truly "better" process—from atomic efficiency to overall process waste—and provide the rationale behind these choices. To ground this framework in a real-world context, we will conduct a head-to-head comparison of an established metal-catalyzed asymmetric aldol reaction with a modern organocatalytic alternative, complete with detailed experimental protocols and supporting data. Our goal is to equip researchers, scientists, and drug development professionals with the tools and mindset necessary to make informed, data-driven decisions that enhance efficiency, sustainability, and robustness in chemical synthesis.

The Philosophy of Benchmarking: Defining "Better" with a Multi-Metric Approach

The core directive of process chemistry is to develop synthetic routes that are not only effective but also reproducible, scalable, and sustainable.[6] A new protocol that fails to be reproducible in different hands is fundamentally flawed, regardless of its published success.[7][8][9] Therefore, our benchmarking philosophy is built on a foundation of quantifiable metrics that, together, paint a complete picture of a reaction's true performance.

Causality Behind Metric Selection: From Theory to Practice

Our evaluation framework is structured as a hierarchy, moving from the theoretical ideal to the practical reality of a complete chemical process.

  • Reaction Yield and Selectivity (% Yield, % ee): These are the foundational metrics. Yield quantifies the efficiency of converting starting material into product, while Enantiomeric Excess (ee) measures the stereochemical purity of a chiral product—a non-negotiable parameter in pharmaceutical synthesis.[10]

  • Atom Economy (AE): A theoretical concept central to green chemistry, Atom Economy calculates the proportion of reactant atoms incorporated into the desired product.[11][12] It provides a baseline for efficiency by revealing the inherent waste generated by the reaction's stoichiometry, independent of experimental yield.

  • Process Mass Intensity (PMI): As the most holistic and industrially relevant metric, PMI captures the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a kilogram of the final product.[13][14] The pharmaceutical industry has widely adopted PMI to benchmark and drive improvements in process efficiency and sustainability.[15][16] A lower PMI signifies less waste, reduced cost, and a smaller environmental footprint.[17]

  • Environmental Factor (E-Factor): Closely related to PMI, the E-Factor quantifies the kilograms of waste produced per kilogram of product. It is simply calculated as PMI - 1 .[12][18][19]

cluster_0 Benchmarking Metrics Hierarchy Theoretical Efficiency Theoretical Efficiency Atom Economy Atom Economy Theoretical Efficiency->Atom Economy Inherent Stoichiometric Efficiency Practical & Holistic Efficiency Practical & Holistic Efficiency PMI & E-Factor PMI & E-Factor Practical & Holistic Efficiency->PMI & E-Factor Accounts for all inputs (solvents, workup, etc.) Yield & Selectivity Yield & Selectivity Atom Economy->Yield & Selectivity Influences Yield & Selectivity->Practical & Holistic Efficiency Are Key Components Of

Caption: Hierarchy of metrics for evaluating synthetic methods.

Case Study: The Asymmetric Aldol Reaction

To illustrate our benchmarking framework, we will compare two methods for the asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis.[10]

The Established Protocol: Chiral Lewis Acid (TiCl₄-BINOLate) Catalysis

This method represents a classic approach to asymmetric catalysis. A chiral Lewis acid complex is formed in situ from a metal halide (Titanium tetrachloride) and a chiral ligand (BINOL). This complex coordinates with the ketone and aldehyde, creating a rigid, chiral environment that directs the nucleophilic attack to favor the formation of one enantiomer.

  • Strengths: Can achieve very high yields and enantioselectivities.

  • Weaknesses: Requires strictly anhydrous conditions and cryogenic temperatures (-78 °C), utilizes a stoichiometric amount of a corrosive metal reagent, and generates significant metallic waste, leading to a high PMI.

The New Method: Organocatalysis (L-Proline)

The discovery that simple amino acids like L-proline can catalyze the aldol reaction was a landmark in organocatalysis. The reaction proceeds through an enamine intermediate, formed between the ketone and the proline catalyst. This chiral enamine then attacks the aldehyde, with the stereochemical outcome controlled by the catalyst's stereocenter.

  • Strengths: Metal-free, uses an inexpensive and readily available catalyst, and often proceeds under mild, ambient temperature conditions.[10]

  • Weaknesses: May require higher catalyst loadings (e.g., 20-30 mol%) and can sometimes yield lower enantioselectivity compared to the best metal-based systems.

G cluster_0 Established: TiCl4-BINOLate Catalysis cluster_1 New: L-Proline Organocatalysis TiCl4 TiCl4 Chiral_Titanium_Complex Chiral_Titanium_Complex TiCl4->Chiral_Titanium_Complex + BINOL Coordinated_Complex Coordinated_Complex Chiral_Titanium_Complex->Coordinated_Complex + Aldehyde Aldol_Product Aldol_Product Coordinated_Complex->Aldol_Product Release Ketone_Enolate Ketone_Enolate Ketone_Enolate->Coordinated_Complex Attack Proline Proline Chiral_Enamine Chiral_Enamine Proline->Chiral_Enamine + Ketone Intermediate Intermediate Chiral_Enamine->Intermediate + Aldehyde Aldol_Product2 Aldol_Product2 Intermediate->Aldol_Product2 Hydrolysis Aldol_Product2->Proline Regenerates cluster_workflow Experimental & Analytical Workflow Reaction_Setup Reaction Setup (Method 1 & 2) Execution Reaction Execution (Monitoring by TLC) Reaction_Setup->Execution Workup Aqueous Workup & Extraction Execution->Workup Purification Silica Gel Chromatography Workup->Purification Analysis Yield Determination & Characterization (NMR) Purification->Analysis Chiral_Analysis Enantiomeric Excess Determination (Chiral HPLC) Analysis->Chiral_Analysis

References

Safety Operating Guide

Navigating the Disposal of 5-Methyl-diazepane: A Guide for Laboratory Professionals

Navigating the Disposal of 5-Methyl-[1][2]diazepane: A Guide for Laboratory Professionals

Understanding the Hazard Profile: An Evidence-Based Assessment

Given the absence of a dedicated SDS for 5-Methyl-[1][2]diazepane, a conservative hazard assessment is paramount. Safety data for analogous diazepane derivatives consistently highlight several key risks.[2][3][4][5] This inferred hazard profile should guide all handling and disposal procedures.

Probable Hazard Profile for 5-Methyl-[1][2]diazepane:

Hazard ClassificationDescriptionSource Insight
Acute Oral Toxicity Harmful if swallowed.[3][4]Ingestion can lead to adverse health effects.
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]Direct contact can result in redness, itching, and inflammation.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]Vapors or direct contact can cause significant eye damage.
Respiratory Tract Irritation May cause respiratory irritation.[2][3][4][5]Inhalation of dust or vapors can irritate the respiratory system.

This information underscores the necessity of appropriate personal protective equipment (PPE) at all times.

Immediate Safety and Handling: Your First Line of Defense

Before initiating any disposal protocol, ensure that all personnel are equipped with and trained to use the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[4]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.[4]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator with an organic vapor cartridge is essential.[5]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-Methyl-[1][2]diazepane is a multi-step process that ensures regulatory compliance and environmental stewardship.

Step 1: Waste Characterization and Segregation

The first crucial step is to characterize the waste stream. Is the 5-Methyl-[1][2]diazepane in its pure form, or is it dissolved in a solvent? This determination will dictate the appropriate disposal pathway.

  • Pure Compound (Solid or Liquid): Treat as a hazardous chemical waste.

  • Solutions: The solvent will likely determine the primary hazard class. For instance, if dissolved in a flammable solvent, the waste should be classified as both chemically hazardous and flammable.

Crucially, do not mix 5-Methyl-[1][2]diazepane waste with other waste streams. [6] Segregation prevents potentially hazardous reactions and ensures proper disposal.

Step 2: Containerization and Labeling

Proper containment and labeling are not just best practices; they are regulatory requirements.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable for amine waste.

  • Label the Container Clearly: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-[1][2]diazepane"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Storage of Chemical Waste

Waste containers must be stored in a designated satellite accumulation area (SAA) that meets the following criteria:[6]

  • At or near the point of generation.

  • Under the control of the operator of the process generating the waste.

  • Away from sources of ignition and incompatible materials.[2]

  • Secondary containment is highly recommended to mitigate spills.

Step 4: Arranging for Disposal

Under no circumstances should 5-Methyl-[1][2]diazepane or its solutions be disposed of down the drain or in regular trash.[2] This can harm aquatic life and damage wastewater treatment systems.

The recommended and most environmentally sound disposal method for amine waste is incineration by a licensed hazardous waste disposal company.[1][7] Incineration ensures the complete destruction of the chemical.

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste. They will have established procedures and contracts with certified waste management vendors.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] For solid spills, carefully sweep up the material, avoiding dust generation.[5]

  • Collect and Containerize: Place the absorbed material or swept solids into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your EHS department in accordance with your institution's policies.

Decontamination of Labware

For reusable labware that has come into contact with 5-Methyl-[1][2]diazepane, a triple-rinse procedure is recommended.[6]

  • Rinse the labware three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect the rinsate as hazardous waste.

  • After the triple rinse, the labware can typically be washed with soap and water.

Empty containers of 5-Methyl-[1][2]diazepane should also be triple-rinsed, and the rinsate collected as hazardous waste before the container is discarded or recycled according to institutional policy.[6]

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 5-Methyl-[1][2]diazepane.

DisposalWorkflow5-Methyl-[1,4]diazepane Disposal Decision TreestartWaste Generation(this compound)characterizeCharacterize Waste(Pure or in Solution?)start->characterizespillSpill Occursstart->spilldecontaminateDecontaminate Labware(Triple Rinse)start->decontaminatesegregateSegregate fromOther Waste Streamscharacterize->segregatecontainerizeContainerize in a Labeled,Compatible Containersegregate->containerizestoreStore in DesignatedSatellite Accumulation Areacontainerize->storecontact_ehsContact EHS forProfessional Disposalstore->contact_ehsspill_protocolFollow SpillManagement Protocolspill->spill_protocolspill_protocol->containerizecollect_rinsateCollect Rinsate asHazardous Wastedecontaminate->collect_rinsatecollect_rinsate->containerize

Caption: Decision workflow for the safe disposal of 5-Methyl-[1][2]diazepane.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 5-Methyl-[1][2]diazepane is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, proper handling, and compliant disposal procedures, researchers can ensure that their work is conducted safely from the initial experiment to the final disposal of waste. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Navigating the Safe Handling of 5-Methyl-diazepane: A Guide to Personal Protective Equipment and Disposal

Navigating the Safe Handling of 5-Methyl-[1][2]diazepane: A Guide to Personal Protective Equipment and Disposal

For Immediate Implementation: A Senior Application Scientist's Guide to the Safe Use of 5-Methyl-[1][2]diazepane in Research and Development

The handling of any chemical intermediate in a research and development setting demands a rigorous and well-understood safety protocol. 5-Methyl-[1][2]diazepane, a substituted diazepane, presents a specific hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Understanding the Hazard: Why Specific PPE is Crucial

5-Methyl-[1][2]diazepane is classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the selection of appropriate PPE is not merely a suggestion but a critical control measure to prevent adverse health effects.

The Core of Protection: A Multi-layered PPE Approach

A risk-based approach to the selection of PPE is paramount. The following recommendations are based on the known hazards of 5-Methyl-[1][2]diazepane and are designed to provide a robust barrier against exposure during routine laboratory operations.

Hand Protection: The First Line of Defense

Given that 5-Methyl-[1][2]diazepane is a skin irritant, selection of the correct glove material is critical. While nitrile gloves are a common choice in many laboratories, they may offer poor resistance to certain amines. For handling 5-Methyl-[1][2]diazepane, the following glove materials are recommended:

  • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines.

  • Thicker Nitrile Gloves (e.g., >8 mil): While thinner nitrile gloves may be unsuitable, thicker, high-quality nitrile gloves can provide adequate splash protection for short-duration tasks. It is crucial to consult the manufacturer's chemical resistance data.

  • Double Gloving: Wearing two pairs of gloves can provide an additional layer of protection, especially during procedures with a higher risk of splashing or when handling larger quantities.

Operational Plan for Glove Usage:

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Donning: Ensure hands are clean and dry before donning gloves.

  • Doffing: Remove gloves carefully to avoid contaminating the skin. Peel the first glove off by grasping the cuff and pulling it down and away from the body, turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off in the same manner.

  • Disposal: Dispose of used gloves in a designated chemical waste container immediately after removal.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Glove MaterialSuitability for 5-Methyl-[1][2]diazepaneKey Considerations
Butyl Rubber Excellent Recommended for prolonged contact or immersion.
Thick Nitrile (>8 mil) Good for Splash Protection Check manufacturer's data; change immediately upon contamination.
Standard Nitrile (<5 mil) Not Recommended May offer insufficient protection against amines.
Latex Not Recommended Prone to degradation by many chemicals and can cause allergies.
Eye and Face Protection: Shielding Against Splashes and Vapors

The risk of serious eye irritation from 5-Methyl-[1][2]diazepane necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: Provide a minimum level of protection against splashes.

  • Chemical Goggles: Offer a higher level of protection by forming a seal around the eyes, preventing splashes and vapors from entering.

  • Face Shield: Should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as when transferring large volumes or during reactions that may become vigorous.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Handling 5-Methyl-[1][2]diazepane can generate vapors or aerosols that may cause respiratory irritation.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the chemical in a certified chemical fume hood.

  • Respirators: If a fume hood is not available or if there is a potential for exposure outside of a hood (e.g., during a spill), respiratory protection is required. A half-mask or full-face respirator equipped with an appropriate cartridge is necessary. For 5-Methyl-[1][2]diazepane, a green-coded ammonia/methylamine cartridge or a multi-gas cartridge that includes protection against organic vapors and amines should be used.

PPE_Decision_Workflowcluster_assessmentRisk Assessmentcluster_ppe_selectionPPE Selectioncluster_procedureProcedure & DisposalstartStart: Handling5-Methyl-[1][2]diazepanetask_assessmentAssess Task:- Scale of work- Potential for splash/aerosol- Duration of handlingstart->task_assessmentengineering_controlsUse Chemical Fume Hood?task_assessment->engineering_controlsrespiratorWear Respirator:- Half/Full Facepiece- Ammonia/Methylamine Cartridgeengineering_controls->respiratorNono_respiratorStandard Lab Ventilationengineering_controls->no_respiratorYeshand_protectionSelect Hand Protection:- Butyl Rubber (prolonged)- Thick Nitrile (splash)- Double glove if neededrespirator->hand_protectionno_respirator->hand_protectioneye_protectionSelect Eye/Face Protection:- Goggles (minimum)- Face shield for splash riskhand_protection->eye_protectionbody_protectionWear Protective Clothing:- Lab Coat- Closed-toe shoeseye_protection->body_protectiondon_ppeDon PPE Correctlybody_protection->don_ppehandle_chemicalPerform Chemical Handlingdon_ppe->handle_chemicaldoff_ppeDoff PPE Correctlyhandle_chemical->doff_ppedisposalDispose of PPE and ChemicalWaste in Designated Containersdoff_ppe->disposalendEnddisposal->end

Protective Clothing: A Barrier for the Body
  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.

  • Closed-toe Shoes: Always wear shoes that fully cover the feet to protect against spills.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure to 5-Methyl-[1][2]diazepane, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal procedures are essential to prevent secondary contamination and ensure environmental safety.

Decontamination
  • Surfaces: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated area should then be decontaminated by washing with soap and water. For larger spills, follow your institution's emergency spill response procedures.

  • Equipment: Glassware and other equipment that have been in contact with 5-Methyl-[1][2]diazepane should be thoroughly cleaned with soap and water before being returned to general use.

Disposal Plan
  • Chemical Waste: All waste containing 5-Methyl-[1][2]diazepane, including contaminated absorbents and reaction residues, must be collected in a clearly labeled, sealed container. This waste should be disposed of as hazardous chemical waste through your institution's environmental health and safety office.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, must be disposed of in the designated solid chemical waste stream. Do not dispose of contaminated PPE in the regular trash.

Regulatory Context: Adherence to Standards

The recommendations outlined in this guide are in alignment with the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the European Union's Regulation (EU) 2016/425 on personal protective equipment.[1][2][4] Adherence to these regulations and the implementation of a comprehensive Chemical Hygiene Plan are mandatory for ensuring a safe laboratory environment.[5][6][7][8]

By understanding the hazards of 5-Methyl-[1][2]diazepane and diligently implementing the PPE, emergency, and disposal procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors.

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